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  • Product: N-(1-Methyl-3-phenylpropyl)isovaleramide
  • CAS: 143085-87-4

Core Science & Biosynthesis

Foundational

"N-(1-Methyl-3-phenylpropyl)isovaleramide" molecular structure and weight

An In-Depth Technical Guide to N-(1-Methyl-3-phenylpropyl)isovaleramide: Structure, Properties, and Synthesis Introduction N-(1-Methyl-3-phenylpropyl)isovaleramide (CAS No. 143085-87-4) is a synthetic amide derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(1-Methyl-3-phenylpropyl)isovaleramide: Structure, Properties, and Synthesis

Introduction

N-(1-Methyl-3-phenylpropyl)isovaleramide (CAS No. 143085-87-4) is a synthetic amide derivative of significant interest to researchers in neuropharmacology and medicinal chemistry.[1][2] Structurally, it is composed of an isovaleramide moiety (also known as 3-methylbutanamide) connected via an amide linkage to a 1-methyl-3-phenylpropyl group.[2] Its relevance stems from its structural relationship to isovaleramide, a naturally occurring compound isolated from plants like Valeriana pavonii, which has demonstrated anticonvulsant activity.[3][4]

This guide provides a comprehensive technical overview of N-(1-Methyl-3-phenylpropyl)isovaleramide, detailing its molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential biological context. The content is tailored for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.

Molecular Structure and Physicochemical Properties

The chemical identity of N-(1-Methyl-3-phenylpropyl)isovaleramide is defined by its specific arrangement of atoms and resulting physicochemical characteristics.

Molecular Structure

The molecule features a phenylpropyl group, which provides a significant hydrophobic character, and an isovaleramide tail. The amide bond connects these two fragments, creating a molecule with potential for hydrogen bonding and specific receptor interactions.

Figure 1: 2D Structure of N-(1-Methyl-3-phenylpropyl)isovaleramide 2D structure of N-(1-Methyl-3-phenylpropyl)isovaleramide

Key Identifiers and Properties

The fundamental properties of a compound are critical for experimental design, including solubility testing, formulation, and analytical method development. The key quantitative data for N-(1-Methyl-3-phenylpropyl)isovaleramide are summarized below.

PropertyValueSource
IUPAC Name N-(1-methyl-3-phenylpropyl)-3-methylbutanamideN/A
CAS Number 143085-87-4[1][2]
Molecular Formula C₁₅H₂₃NO[1][2]
Molecular Weight 233.35 g/mol [2]
Monoisotopic Mass 233.177964 Da[1]
Topological Polar Surface Area 29.1 Ų[1]
Rotatable Bond Count 6[1]
Heavy Atom Count 17[1]

Synthesis and Mechanistic Rationale

The construction of the amide bond is the central step in synthesizing N-(1-Methyl-3-phenylpropyl)isovaleramide. The most direct and common approach is the coupling of the corresponding amine and carboxylic acid precursors.

Synthetic Pathway Overview

The synthesis involves the reaction between 1-methyl-3-phenylpropylamine and isovaleric acid (or a more reactive derivative like isovaleroyl chloride).[2] To facilitate this reaction when starting from the carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) is employed. The coupling agent activates the carboxyl group of isovaleric acid, making it susceptible to nucleophilic attack by the primary amine of 1-methyl-3-phenylpropylamine to form the stable amide bond.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key components and the reaction flow for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide using a carbodiimide coupling agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Amine 1-Methyl-3-phenylpropylamine (C₁₀H₁₅N) Coupling Amide Coupling Amine->Coupling Acid Isovaleric Acid (C₅H₁₀O₂) Acid->Coupling DCC DCC (Coupling Agent) DCC->Coupling Activates Acid Solvent Anhydrous Solvent (e.g., DCM) Solvent->Coupling Product N-(1-Methyl-3-phenylpropyl)isovaleramide (C₁₅H₂₃NO) Coupling->Product Byproduct Dicyclohexylurea (DCU) (Precipitate) Coupling->Byproduct

Caption: Synthetic workflow for N-(1-Methyl-3-phenylpropyl)isovaleramide.

Detailed Experimental Protocol: Amide Coupling Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is designed to be self-validating through the removal of the byproduct and purification of the final product.

Materials:

  • 1-Methyl-3-phenylpropylamine (1.0 eq)

  • Isovaleric acid (1.05 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isovaleric acid (1.05 eq) and 1-methyl-3-phenylpropylamine (1.0 eq) in anhydrous DCM.

    • Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate, which would reduce yield. An inert atmosphere prevents unwanted side reactions. A slight excess of the acid ensures the complete consumption of the more valuable amine.

  • Reaction Cooling: Cool the solution to 0 °C using an ice bath.

    • Rationale: The reaction between DCC and the carboxylic acid is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of N-acylurea byproducts.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

    • Rationale: DCC activates the carboxyl group of isovaleric acid, forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic amine. Slow addition maintains temperature control.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The reaction requires time for completion. TLC is used to track the consumption of the starting materials (amine) and the formation of the product.

  • Byproduct Removal: After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

    • Rationale: DCU is the primary byproduct of the DCC coupling and is largely insoluble in DCM, allowing for its removal by simple filtration. This is a key self-validating step of the protocol.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Rationale: The acid wash removes any unreacted amine. The bicarbonate wash removes unreacted isovaleric acid and any acidic impurities. The brine wash removes residual water and aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before final purification.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient.

    • Rationale: Chromatography separates the target compound from any remaining impurities (e.g., N-acylurea byproduct), yielding the pure N-(1-Methyl-3-phenylpropyl)isovaleramide.

Potential Biological Activity and Therapeutic Context

The scientific interest in N-(1-Methyl-3-phenylpropyl)isovaleramide is largely driven by the known pharmacology of its parent amide, isovaleramide.

  • Anticonvulsant Properties of Isovaleramide: Isovaleramide, also known as 3-methylbutanamide, is an orally active compound with demonstrated anticonvulsant, anxiolytic, and sedative effects.[5] Studies have shown it provides significant protection against maximal electroshock-induced seizures in animal models.[4][5]

  • Mechanism of Action: The mechanism for isovaleramide is believed to involve the modulation of the GABAergic system, a primary inhibitory neurotransmitter system in the central nervous system (CNS).[5][6] It has also been shown to inhibit liver alcohol dehydrogenase.[7]

  • Role of the N-Substituent: The addition of the 1-methyl-3-phenylpropyl group to the isovaleramide core introduces a large, lipophilic moiety. In drug design, increasing lipophilicity can enhance a molecule's ability to cross the blood-brain barrier (BBB). This structural modification may therefore improve the CNS penetration of the pharmacologically active isovaleramide core, potentially leading to enhanced potency or an altered pharmacokinetic profile compared to the parent molecule.[2] This makes it a compound of interest for developing novel CNS-targeted therapeutics.

Conclusion

N-(1-Methyl-3-phenylpropyl)isovaleramide is a well-defined chemical entity with a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol .[1][2] Its structure is logically derived from the anticonvulsant compound isovaleramide, featuring a lipophilic N-substituent designed to potentially enhance CNS activity. Its synthesis is straightforward, relying on standard amide coupling chemistry that can be robustly executed and validated in a laboratory setting. For researchers in drug discovery, this compound represents a rational starting point for the exploration of novel modulators of neuronal excitability.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. [Link]

  • Grokipedia. Isovaleramide. [Link]

  • PubMed. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. [Link]

  • Wikipedia. Isovaleramide. [Link]

  • PubMed. [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. [Link]

  • ChemIDplus. Isovaleramide. [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide from 1-Methyl-3-phenylpropylamine

Abstract This technical guide provides a detailed exploration of the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide, a substituted amide with potential applications in medicinal chemistry and pharmacology. The cor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide, a substituted amide with potential applications in medicinal chemistry and pharmacology. The core of this document focuses on the N-acylation of the primary amine, 1-methyl-3-phenylpropylamine, utilizing isovaleroyl chloride. We will dissect the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for purification and characterization, and present the relevant safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of this and structurally related amide compounds.

Introduction and Strategic Overview

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[1] The target molecule, N-(1-Methyl-3-phenylpropyl)isovaleramide, combines the structural features of 1-methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine), a known precursor in the synthesis of pharmacologically active agents like the antihypertensive drug Dilevalol, with isovaleramide.[2] Isovaleramide itself has been identified as an anticonvulsant constituent in plant extracts, suggesting that its derivatives may possess interesting central nervous system activities.[3]

The synthesis detailed herein proceeds via a nucleophilic acyl substitution, a reliable and high-yielding class of reactions.[4] The primary amine group of 1-methyl-3-phenylpropylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an activated isovaleric acid derivative. While several methods exist for amide synthesis, including direct condensation with carboxylic acids using coupling agents or under hydrothermal conditions, the use of an acyl chloride (isovaleroyl chloride) is often preferred for its high reactivity and the straightforward nature of the reaction.[5][6][7] This approach ensures a rapid and generally complete conversion under mild conditions.

This guide prioritizes a self-validating protocol, where experimental choices are justified by established chemical principles, ensuring both scientific integrity and practical reproducibility.

The Chemistry: Mechanism of N-Acylation

The formation of N-(1-Methyl-3-phenylpropyl)isovaleramide from 1-methyl-3-phenylpropylamine and isovaleroyl chloride is a classic example of nucleophilic acyl substitution. The reaction mechanism can be broken down into two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-methyl-3-phenylpropylamine attacks the electrophilic carbonyl carbon of isovaleroyl chloride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group, the chloride ion, is expelled.

A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this reaction. It serves as a scavenger for the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism Amine 1-Methyl-3-phenylpropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Isovaleroyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(1-Methyl-3-phenylpropyl)isovaleramide Intermediate->Product Chloride Elimination Byproduct + HCl Base Base (e.g., Et3N) Salt Et3N·HCl (Salt) Base->Salt HCl Scavenging

Caption: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Molar Eq.Amount
1-Methyl-3-phenylpropylamine22374-89-6C₁₀H₁₅N149.231.0(Specify amount)
Isovaleroyl chloride108-12-3C₅H₉ClO120.581.05(Calculate based on amine)
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.191.1(Calculate based on amine)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93-(Solvent)
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46-(Workup)
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-(Workup)
Brine (Saturated NaCl)7647-14-5NaCl58.44-(Workup)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-(Drying)
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Condenser (optional, for reflux if needed)

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates and chamber

Synthetic Procedure

Experimental_Workflow start 1. Reagent Setup add_amine Dissolve amine & Et3N in DCM under N2 atmosphere start->add_amine cool Cool to 0 °C (Ice Bath) add_amine->cool add_acyl 2. Dropwise addition of Isovaleroyl Chloride cool->add_acyl react 3. Reaction (Warm to RT, stir) add_acyl->react monitor Monitor by TLC react->monitor workup 4. Aqueous Workup monitor->workup Reaction Complete wash_hcl Wash with 1M HCl workup->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry 5. Drying & Concentration wash_brine->dry dry_mgso4 Dry organic layer (MgSO4) dry->dry_mgso4 filter_conc Filter and concentrate (Rotary Evaporator) dry_mgso4->filter_conc purify 6. Purification filter_conc->purify chromatography Flash Column Chromatography purify->chromatography characterize 7. Characterization (NMR, MS, IR) chromatography->characterize

Caption: Overall experimental workflow for the synthesis.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-3-phenylpropylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Addition of Acyl Chloride: Dissolve isovaleroyl chloride (1.05 equiv) in a small amount of anhydrous DCM and add it to an addition funnel. Add the isovaleroyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting amine.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[4][8]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-(1-Methyl-3-phenylpropyl)isovaleramide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the aliphatic protons of the propyl and isovaleryl chains, and a downfield signal for the amide N-H proton.

    • ¹³C NMR: Will confirm the presence of the correct number of carbon atoms, with a characteristic signal for the amide carbonyl carbon around 170-175 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will be used to determine the molecular weight of the product (C₁₅H₂₃NO, MW: 233.35 g/mol ), confirming the successful formation of the target molecule.[9]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ will indicate the presence of the amide carbonyl (C=O) stretching vibration. A band around 3300 cm⁻¹ will correspond to the N-H stretch.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.

Safety and Handling

  • 1-Methyl-3-phenylpropylamine: Handle in a well-ventilated fume hood. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

  • Isovaleroyl chloride: Highly corrosive and a lachrymator. Reacts violently with water. All manipulations should be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide via the N-acylation of 1-methyl-3-phenylpropylamine with isovaleroyl chloride is a robust and efficient procedure. The methodology presented in this guide, grounded in fundamental principles of organic chemistry, provides a clear and reproducible pathway for obtaining this target compound. The detailed protocol, from reaction setup to purification and characterization, serves as a reliable resource for researchers engaged in the synthesis of novel amides for pharmaceutical and chemical research.

References

  • ResearchGate. The Synthesis of (S)-1Methyl3-phenylpropylamine by Inversion of Amines. Available at: [Link]

  • PubMed. [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Available at: [Link]

  • PubMed. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Available at: [Link]

  • ACS Earth and Space Chemistry. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Available at: [Link]

  • NIH National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines. Available at: [Link]

  • Shimadzu. Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Available at: [Link]

  • University College Dublin. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship Studies of N-(1-Methyl-3-phenylpropyl)isovaleramide

Foreword: Unraveling the Therapeutic Potential of Novel Amide Scaffolds In the landscape of neurotherapeutics, the exploration of simple, yet potent, chemical scaffolds remains a cornerstone of drug discovery. N-(1-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of Novel Amide Scaffolds

In the landscape of neurotherapeutics, the exploration of simple, yet potent, chemical scaffolds remains a cornerstone of drug discovery. N-(1-Methyl-3-phenylpropyl)isovaleramide, a compound belonging to the amide class, presents a compelling case for detailed investigation. Its structural similarity to known anticonvulsant agents, such as the derivatives of valpromide, suggests a potential role in modulating neuronal excitability.[1][2] This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework for elucidating the structure-activity relationships (SAR) of this promising molecule. We will delve into the causal reasoning behind experimental design, grounded in established principles of medicinal chemistry, to foster a deep understanding of how subtle molecular modifications can translate into significant pharmacological outcomes.

The Core Scaffold: A Deconstruction of N-(1-Methyl-3-phenylpropyl)isovaleramide

At its heart, N-(1-Methyl-3-phenylpropyl)isovaleramide is composed of three key pharmacophoric regions, each a fertile ground for synthetic modification and SAR exploration:

  • The Isovaleramide Moiety: The branched isobutyl group of the isovaleramide portion contributes to the molecule's lipophilicity, a critical factor in its ability to cross the blood-brain barrier. The nature and size of this aliphatic chain are known to influence both the potency and pharmacokinetic profile of related amide anticonvulsants.[1]

  • The Amide Linker: The central amide bond provides structural rigidity and serves as a key hydrogen bond donor and acceptor, likely crucial for target engagement. Its metabolic stability is also a key consideration.

  • The N-Alkyl Substituent (1-Methyl-3-phenylpropyl): This functionally rich substituent introduces several important features: a chiral center at the benzylic methyl position, a flexible propyl chain, and a terminal phenyl ring. Each of these elements can be systematically modified to probe their contribution to biological activity.

The overarching hypothesis is that N-(1-Methyl-3-phenylpropyl)isovaleramide exerts its effects through modulation of central nervous system targets, potentially voltage-gated ion channels or GABAergic systems, in a manner analogous to other anticonvulsant amides.[3][4][5] A systematic SAR study is therefore essential to optimize its potency, selectivity, and drug-like properties.

cluster_0 Core Scaffold of N-(1-Methyl-3-phenylpropyl)isovaleramide Isovaleramide_Moiety Isovaleramide Moiety (Lipophilicity & PK) Amide_Linker Amide Linker (H-bonding & Stability) Isovaleramide_Moiety->Amide_Linker Modulation of Aliphatic Chain N_Alkyl_Substituent N-Alkyl Substituent (Chirality, Flexibility, Aromaticity) Amide_Linker->N_Alkyl_Substituent Bioisosteric Replacement Biological_Activity Biological_Activity N_Alkyl_Substituent->Biological_Activity Probing Steric & Electronic Effects

Caption: Key pharmacophoric regions of N-(1-Methyl-3-phenylpropyl)isovaleramide for SAR exploration.

Strategic Design of an SAR Campaign: A Phased Approach

A successful SAR campaign requires a logical and iterative approach. The following phased strategy ensures a systematic exploration of the chemical space around the lead compound.

cluster_workflow SAR Campaign Workflow Phase_1 Phase 1: Synthesis of Parent Compound & Initial Analog Screening Phase_2 Phase 2: Systematic Modification of the Isovaleramide Moiety Phase_1->Phase_2 Establish Baseline Activity Phase_3 Phase 3: Exploration of the N-Alkyl Substituent Phase_2->Phase_3 Identify Tolerated Modifications Phase_4 Phase 4: Optimization of Lead Compounds & In Vivo Evaluation Phase_3->Phase_4 Refine Potency & Selectivity

Caption: A phased workflow for the systematic SAR study of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Phase 1: Synthesis of the Parent Compound and Establishment of a Baseline

The initial step is the robust synthesis of the parent compound, N-(1-Methyl-3-phenylpropyl)isovaleramide, to serve as a benchmark for all subsequent analogs. A standard amide coupling reaction is the most direct route.

Experimental Protocol: Synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide

  • Reactant Preparation: To a solution of 1-methyl-3-phenylpropylamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add isovaleroyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(1-Methyl-3-phenylpropyl)isovaleramide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Phase 2: Systematic Modification of the Isovaleramide Moiety

The goal of this phase is to understand the influence of the size, branching, and lipophilicity of the acyl group on anticonvulsant activity. Studies on valpromide derivatives have shown that changes in the aliphatic side chain can significantly impact both activity and metabolism.[1][2]

Table 1: Proposed Modifications of the Isovaleramide Moiety and Rationale

Analog Series Modification Rationale
A Varying alkyl chain length (acetyl, propionyl, butyryl)To probe the optimal lipophilicity and size of the acyl group.
B Introduction of steric bulk (pivaloyl, cyclopropylcarbonyl)To investigate the tolerance for steric hindrance near the amide bond.
C Introduction of unsaturation (crotonyl, 3,3-dimethylacryloyl)To explore the impact of conformational rigidity and electronic effects.[7]
Phase 3: Exploration of the N-Alkyl Substituent

This phase will systematically dissect the contributions of the 1-methyl-3-phenylpropyl group.

Table 2: Proposed Modifications of the N-Alkyl Substituent and Rationale

Analog Series Modification Rationale
D Removal of the methyl group (N-(3-phenylpropyl)isovaleramide)To assess the importance of the chiral center and the methyl group's steric bulk.
E Variation of the alkyl chain length (N-(1-methyl-2-phenylethyl)isovaleramide, N-(1-methyl-4-phenylbutyl)isovaleramide)To determine the optimal distance between the amide and the phenyl ring.
F Substitution on the phenyl ring (4-fluoro, 4-chloro, 4-methoxy)To probe the electronic requirements of the aromatic ring and its potential for additional interactions.
G Replacement of the phenyl ring (cyclohexyl, pyridyl, thienyl)To evaluate the necessity of the aromatic system and explore bioisosteric replacements.

Biological Evaluation: A Tiered Screening Approach

A tiered approach to biological screening will efficiently identify promising candidates while conserving resources.

Primary In Vivo Screening: The Maximal Electroshock Seizure (MES) Test

The MES test is a well-established and robust model for identifying compounds with activity against generalized tonic-clonic seizures.[8][9][10]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Acclimatization: Acclimate male ICR mice (20-25 g) for at least 3 days with free access to food and water.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline). A vehicle control group is essential.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic extensor seizure.

Secondary Assays and Lead Optimization

Promising compounds from the MES screen (e.g., those with a favorable ED₅₀) should be advanced to secondary assays to build a more comprehensive pharmacological profile.

  • Neurotoxicity Assessment: The rotarod test can be used to assess motor impairment and determine a therapeutic index (TD₅₀/ED₅₀).

  • Alternative Seizure Models: The subcutaneous pentylenetetrazole (scPTZ) test can identify compounds that may be effective against absence seizures.[7][8]

  • In Vitro Mechanistic Studies: For compounds with a compelling in vivo profile, in vitro assays can be employed to elucidate the mechanism of action. This could include electrophysiological studies on voltage-gated sodium or calcium channels, or radioligand binding assays for GABA receptors.[3][4]

Interpreting SAR Data: A Hypothetical Example

The following table illustrates how data from the initial SAR campaign might be presented and interpreted.

Table 3: Hypothetical SAR Data for N-(1-Methyl-3-phenylpropyl)isovaleramide Analogs

Compound Modification MES ED₅₀ (mg/kg, i.p.) Neurotoxicity TD₅₀ (mg/kg, i.p.) Protective Index (TD₅₀/ED₅₀)
Parent N/A451503.3
A-1 Acetyl801802.3
A-2 Propionyl551602.9
D-1 No methyl group120>300>2.5
F-1 4-Fluorophenyl301404.7
F-2 4-Methoxyphenyl952002.1

Interpretation of Hypothetical Data:

  • The parent compound shows moderate anticonvulsant activity with a reasonable therapeutic window.

  • Shortening the acyl chain (A-1) reduces potency, suggesting that the lipophilicity of the isovaleroyl group is beneficial.

  • Removal of the benzylic methyl group (D-1) significantly decreases potency, indicating its importance for activity, possibly by providing a favorable steric interaction with the target or by influencing the conformation of the N-alkyl chain.

  • Introduction of a fluorine atom on the phenyl ring (F-1) enhances potency and improves the protective index, making it a promising candidate for further optimization. The electron-withdrawing nature of the fluorine may be playing a role in target engagement.

  • The addition of an electron-donating methoxy group (F-2) is detrimental to activity.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the SAR exploration of N-(1-Methyl-3-phenylpropyl)isovaleramide. By methodically modifying the core scaffold and employing a tiered screening strategy, researchers can efficiently map the chemical space around this lead compound. The insights gained from such a study will not only be crucial for optimizing the therapeutic potential of this specific molecule but will also contribute to a broader understanding of the pharmacophoric requirements for anticonvulsant activity within the amide class of compounds. The most promising avenues for future work will involve the synthesis of analogs that combine favorable modifications identified in different regions of the molecule, followed by more extensive in vivo and pharmacokinetic profiling to identify a candidate for preclinical development.

References

  • Vertex AI Search. (2023).
  • Giraldo, S. E., Rincón, J., Puebla, P., Marder, M., Wasowski, C., Vergel, N., & Guerrero, M. F. (2010). [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Biomedica, 30(2), 245–250.
  • Bailleux, V., Vallee, L., Nuyts, J. P., & Vamecq, J. (1994). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Chemical & Pharmaceutical Bulletin, 42(9), 1817–1821.
  • Bialer, M., Yagen, B., & Finberg, J. P. (1989). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Pharmaceutical Research, 6(8), 683–689.
  • Noureldin, N. A., Kothayer, H., Lashine, E. S. M., Baraka, M. M., El-Eraky, W., & El Awdan, S. A. (2017).
  • Siddiqui, A. A., & Mishra, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(24), 7586.
  • ResearchGate. (2018). (PDF)
  • Kohn, H., Sawhney, K. N., LeGall, P., Robertson, D. W., & Leander, J. D. (1992). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 35(6), 1058–1066.
  • MDPI. (2024). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD)
  • Kumar, A., & Sharma, S. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(11), 3169.
  • Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398–3406.
  • Pharmaguideline. (n.d.). SAR of Anticonvulsants and Mechanism of Anticonvulsant Action.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • MDPI. (2020).
  • Frontiers. (2022). Structure-Activity Relationship (SAR)
  • The Hebrew University of Jerusalem. (n.d.). Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: A new antiepileptic drug.
  • Solution Pharmacy. (2023). Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01.
  • ResearchGate. (2017). (PDF) Synthesis and Antiproliferative Evaluation of New Aminoisoquinolinequinones Derived from p-Phenylenediamine, Benzidine and Dapsone.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Purity Isolation of N-(1-Methyl-3-phenylpropyl)isovaleramide via Automated Flash Column Chromatography

Introduction: The Rationale for Purification N-(1-Methyl-3-phenylpropyl)isovaleramide is a fatty acid amide, a class of compounds with significant biological activity. Structurally, it is an N-acyl-alpha-amino acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Purification

N-(1-Methyl-3-phenylpropyl)isovaleramide is a fatty acid amide, a class of compounds with significant biological activity. Structurally, it is an N-acyl-alpha-amino acid derivative, which are known to play roles in various physiological processes.[1] The synthesis of this amide, typically through the coupling of 1-methyl-3-phenylpropylamine and isovaleric acid, can result in a crude mixture containing unreacted starting materials, coupling reagents, and other by-products.[2] For applications in drug development and scientific research, the isolation of the target compound in high purity is non-negotiable. Column chromatography, particularly with a silica gel stationary phase, is a robust and scalable method for achieving the required purity.[3][4] This document provides a detailed protocol and the underlying scientific principles for the purification of N-(1-Methyl-3-phenylpropyl)isovaleramide using automated flash column chromatography.

Foundational Principles: The "Why" Behind the "How"

The successful purification of N-(1-Methyl-3-phenylpropyl)isovaleramide by column chromatography hinges on the principle of differential adsorption. The stationary phase, in this case, silica gel, is a highly polar adsorbent. The components of the crude mixture will interact with the silica gel to varying degrees based on their polarity.

  • Stationary Phase: Silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (i.e., increasing the concentration of ethyl acetate), we can selectively desorb and elute the compounds in order of increasing polarity.

N-(1-Methyl-3-phenylpropyl)isovaleramide, with its amide functional group, is more polar than the hydrocarbon backbone but is expected to be less polar than unreacted isovaleric acid. The starting amine, 1-methyl-3-phenylpropylamine, will also have a different polarity. This difference in polarity is the key to their separation.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to develop the separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[5]

Protocol for TLC Analysis:
  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spot Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the crude mixture, along with the starting materials (1-methyl-3-phenylpropylamine and isovaleric acid) as standards, onto the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3) to find the optimal solvent system that gives good separation between the product and impurities.

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be used for visualization.

  • Calculate Rf Values: The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The ideal solvent system for column chromatography will result in an Rf value of ~0.3-0.4 for the target compound.

Detailed Protocol: Purification of N-(1-Methyl-3-phenylpropyl)isovaleramide

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Crude N-(1-Methyl-3-phenylpropyl)isovaleramide

  • Silica gel (60 Å, 40-63 µm particle size)

  • HPLC-grade hexanes

  • HPLC-grade ethyl acetate

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Test tubes or fraction collector vials

  • Rotary evaporator

Step-by-Step Purification Procedure
  • Sample Preparation:

    • Dissolve the crude N-(1-Methyl-3-phenylpropyl)isovaleramide in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Equilibration:

    • Install the appropriate size pre-packed silica gel column onto the flash chromatography system.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) for at least 2-3 column volumes or until a stable baseline is observed.

  • Sample Loading:

    • Wet Loading: Inject the dissolved sample onto the column.

    • Dry Loading: Transfer the silica gel with the adsorbed sample into an empty solid-load cartridge and place it in-line before the main column.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase.

    • Run a linear gradient to increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% ethyl acetate in hexanes over 10-15 column volumes.[3]

    • Monitor the elution of compounds using the system's detector (e.g., UV-Vis).

    • Collect fractions throughout the run.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N-(1-Methyl-3-phenylpropyl)isovaleramide.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Summary of Chromatographic Parameters

ParameterRecommended Value/ChoiceRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)The polar nature of silica gel allows for effective separation of compounds with differing polarities.[4]
Mobile Phase A HexanesA non-polar solvent that acts as the weak eluent.
Mobile Phase B Ethyl AcetateA more polar solvent used to increase the elution strength of the mobile phase.
Elution Mode Gradient ElutionA gradual increase in the proportion of ethyl acetate allows for the separation of a wider range of polarities and provides better resolution.[3]
Initial Conditions 5-10% Ethyl Acetate in HexanesStarts with a low polarity to allow strongly retained impurities to bind to the column.
Final Conditions 30-50% Ethyl Acetate in HexanesEnsures the elution of the more polar target compound and any more polar impurities.
Flow Rate Dependent on column sizeOptimize for the best balance between separation efficiency and run time.
Detection UV at 254 nmThe phenyl group in the molecule will absorb UV light, allowing for detection.

Visualizing the Workflow and Logic

Diagram 1: Overall Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Separation Load Sample Loading TLC->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Diagram 2: Logic of Separation on Silica Gel

SeparationLogic cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Order (Increasing Polarity) ColumnTop Column Inlet ColumnBottom Column Outlet Impurity1 Non-polar Impurities ColumnBottom->Impurity1 Elutes First Product N-(1-Methyl-3-phenylpropyl)isovaleramide Impurity1->Product Impurity2 Polar Impurities (e.g., Isovaleric Acid) Product->Impurity2 MobilePhase Mobile Phase Gradient (Increasing Ethyl Acetate in Hexanes) MobilePhase->ColumnTop Introduced

Caption: Principle of separation by polarity on a silica gel column.

References

  • Giraldo, S. E., et al. (2010). [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Biomedica, 30(2), 245-250. [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 807894. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Lu, H., & He, L. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters, 14(20), 5194–5197. [Link]

  • The Royal Society of Chemistry. (2013). Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. [Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • The Royal Society of Chemistry. Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

  • Pyka, A., & Budzisz, M. (2014). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2014, 254791. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Wikipedia. Isovaleramide. [Link]

  • Sci-Hub. Liquid chromatographic resolution of N‐acyl‐α‐amino acids as their anilide derivatives on a chiral stationary phase based on (S)‐leucine. [Link]

  • Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • PubChem. N-(1-Methyl-3-phenylpropyl)acrylamide. [Link]

Sources

Application

Cell-based models to test "N-(1-Methyl-3-phenylpropyl)isovaleramide" efficacy

Application Note & Protocols Topic: High-Throughput Cellular Models to Profile the Efficacy of N-(1-Methyl-3-phenylpropyl)isovaleramide Audience: Researchers, scientists, and drug development professionals. Abstract N-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Cellular Models to Profile the Efficacy of N-(1-Methyl-3-phenylpropyl)isovaleramide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(1-Methyl-3-phenylpropyl)isovaleramide is a novel compound whose structural motifs, specifically the isovaleramide core, suggest potential activity within the central nervous system. The parent molecule, isovaleramide, has been identified as an anticonvulsant constituent in Valeriana pavonii with activity at GABA-A/benzodiazepine receptors[1]. This application note presents a strategic framework for evaluating the efficacy of N-(1-Methyl-3-phenylpropyl)isovaleramide using a two-tiered, cell-based screening approach. We hypothesize a potential interaction with neuronal sensory pathways, selecting the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel as a primary target for initial characterization. The protocols herein describe a primary, target-engagement assay using a recombinant human TRPM8-expressing HEK293 cell line and a secondary, phenotypic assay measuring neurite outgrowth in the neuron-like PC12 cell line. This dual approach allows for robust quantification of direct molecular interaction and subsequent assessment of a physiologically relevant cellular response.

Part 1: Foundational Strategy & Compound Preparation

Scientific Rationale: Selecting a Plausible Target

Given the absence of established biological data for N-(1-Methyl-3-phenylpropyl)isovaleramide, a rational, hypothesis-driven approach is essential. The compound's isovaleramide group is associated with CNS activity[1]. Many CNS-active compounds achieve their effects by modulating ion channels, which are fundamental regulators of neuronal excitability.

Transient Receptor Potential (TRP) channels are a superfamily of cation channels that function as crucial cellular sensors[2]. Among them, TRPM8 is a well-validated target involved in thermosensation, pain, and inflammatory pathways. It acts as the primary sensor for cold temperatures and cooling agents like menthol[3][4]. When activated, TRPM8 permits the influx of cations, primarily Ca2+ and Na+, leading to cellular depolarization[5]. Its role in sensory neurons makes it an attractive target for novel analgesics and modulators of neuronal activity[4].

Therefore, we propose the hypothesis that N-(1-Methyl-3-phenylpropyl)isovaleramide acts as a modulator of the TRPM8 channel . The following protocols are designed to rigorously test this hypothesis.

Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper compound management.

  • Solubility Testing: Before initiating cell-based assays, determine the maximal soluble concentration of N-(1-Methyl-3-phenylpropyl)isovaleramide in dimethyl sulfoxide (DMSO) and the final assay buffer. Visually inspect for precipitation.

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare intermediate dilutions from the primary stock using 100% DMSO. The final concentration of DMSO in the cell culture medium should be carefully controlled and consistent across all wells, typically ≤0.5%, to avoid solvent-induced artifacts.

Part 2: Primary Efficacy Assay - TRPM8 Target Engagement

This assay directly measures the ability of the test compound to activate or inhibit the human TRPM8 ion channel. We will use a calcium imaging assay, as TRPM8 activation leads to a robust and measurable influx of extracellular calcium[6][7].

Model System: Human TRPM8-Expressing HEK293 Cells
  • Expertise & Causality: Human Embryonic Kidney 293 (HEK293) cells are the model of choice for this primary screen[8][9]. They have low endogenous expression of most TRP channels, providing a "clean" background to study the function of a single, recombinantly expressed protein[9][10]. This ensures that any observed activity is directly attributable to the interaction with the human TRPM8 channel. Using a stable cell line is preferred for reproducibility over transient transfection[11].

Workflow for TRPM8 Calcium Imaging Assay

The overall process involves seeding the engineered cells, loading them with a calcium-sensitive dye, and measuring the fluorescent response upon compound addition using a high-throughput plate reader.

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution seed Seed hTRPM8-HEK293 cells in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 load Load cells with Fluo-4 AM dye incubate2 Incubate 1h (37°C) then 30 min (RT) load->incubate2 read Measure fluorescence on plate reader (e.g., FLIPR) incubate2->read add_cpd Add Test Compound (Dose-Response) read->add_cpd Read baseline, then inject & read kinetic add_agonist Add Positive Control (Menthol) add_cpd->add_agonist Optional: Antagonist mode G compound N-(1-Methyl-3-phenylpropyl) isovaleramide trpm8 TRPM8 Channel compound->trpm8  Modulates ca_influx Ca2+ Influx trpm8->ca_influx Gating camk CaMK ca_influx->camk mapk MAPK/ERK Pathway camk->mapk creb CREB Activation mapk->creb gene_exp Gene Expression (e.g., c-fos) creb->gene_exp neurite Neurite Outgrowth gene_exp->neurite

Caption: Hypothesized signaling cascade linking TRPM8 activation to neurite outgrowth.

Detailed Protocol: Neurite Outgrowth Assay

Materials:

  • PC12 cell line (adherent subclone preferred)

  • RPMI-1640 Medium, 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)

  • Differentiation Medium: RPMI-1640 with 1% HS

  • Nerve Growth Factor (NGF)

  • 96-well plates, coated with Collagen Type IV or Poly-L-Lysine [12][13]* Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Staining: Primary antibody (e.g., anti-β-III Tubulin), fluorescently-labeled secondary antibody, and a nuclear stain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Plate Coating: Coat 96-well plates with Collagen IV or Poly-L-Lysine according to the manufacturer's instructions to ensure cell attachment.

  • Cell Plating: Seed PC12 cells at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours in full growth medium.[13]

  • Differentiation and Treatment:

    • Aspirate the growth medium.

    • Replace with Differentiation Medium containing a sub-maximal concentration of NGF (e.g., 25 ng/mL, to be optimized).

    • Add the test compound across a range of concentrations. Include controls: Vehicle, NGF-only, and a positive control if available.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Carefully aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash wells 3x with PBS.

    • Permeabilize cells (e.g., with 0.1% Triton X-100 in PBS) and block with a suitable blocking buffer.

    • Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.

    • Wash, then incubate with a fluorescent secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • Wash wells and add PBS for imaging.

    • Acquire images using a high-content automated microscope. Capture both the DAPI (nuclei) and β-III Tubulin (neurites) channels.

    • Use image analysis software to quantify total neurite length per cell or the percentage of neurite-bearing cells. A common definition is a cell with a process longer than 1.5x the diameter of its cell body.[13]

Data Presentation and Interpretation

The results should be quantified and presented clearly. Analyze data to determine if the compound enhances or inhibits NGF-induced neurite outgrowth.

Treatment GroupExpected Outcome (If Compound is a Positive Modulator)Key Metric
Vehicle (No NGF) Minimal neurite outgrowthBaseline
NGF Only Moderate neurite outgrowthPositive Control
NGF + Compound Significantly increased neurite length/number vs. NGF only% Change vs. NGF
Compound Only Minimal neurite outgrowth (tests for direct neurotrophic effect)Specificity Control

Present the dose-response data graphically. A positive result in this secondary assay provides strong evidence of a functional cellular effect, adding significant value to the findings from the primary screen.

References

  • Uribe-Marín, E., et al. (2014). Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii. PubMed. Available at: [Link]

  • Lee, J. H., et al. (2017). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PubMed Central. Available at: [Link]

  • Alpizar, Y. A., et al. (2013). The Transient Receptor Potential Channel TRPM8 is Inhibited via the α2A Adrenoreceptor Signaling Pathway. PubMed Central. Available at: [Link]

  • Li, X., et al. (2013). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. NCBI. Available at: [Link]

  • Thomas, P., & Smart, T. G. (2005). HEK293 cell line: a vehicle for the expression of recombinant proteins. PubMed. Available at: [Link]

  • Morenilla-Palao, C., & Viana, F. (2022). The cool things to know about TRPM8!. Taylor & Francis Online. Available at: [Link]

  • Clapham, D. E. (2003). TRP channels as cellular sensors. Nature. Available at: [Link]

  • Zhang, L., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Spandidos Publications. Available at: [Link]

  • evitria AG. (2024). HEK293 cells for recombinant antibody production. Available at: [Link]

  • Cheng, J., & Reynolds, I. J. (2013). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI. Available at: [Link]

  • Rohacs, T. (2015). Regulation of TRPM8 channel activity. PMC. Available at: [Link]

  • Abokyi, S., et al. (2021). A Review on the Role of TRP Channels and Their Potential as Drug Targets. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. TRPM8. Available at: [Link]

  • Stojkovska, I., et al. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. NIH. Available at: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available at: [Link]

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Method

Application Notes & Protocols: A Framework for Assessing the Neuroprotective Efficacy of Novel Compounds in Rodent Models

Introduction: The pursuit of effective neuroprotective therapies remains a cornerstone of modern neuroscience research. The identification and validation of novel therapeutic agents that can mitigate or prevent neuronal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pursuit of effective neuroprotective therapies remains a cornerstone of modern neuroscience research. The identification and validation of novel therapeutic agents that can mitigate or prevent neuronal damage in acute injuries like stroke, or in chronic neurodegenerative diseases such as Parkinson's and Alzheimer's, is of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of a novel compound, exemplified here as "N-(1-Methyl-3-phenylpropyl)isovaleramide," using established and validated animal models.

The narrative that follows is designed to be a practical and scientifically rigorous resource. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring that the proposed workflows are self-validating and grounded in established best practices. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[1][2][3][4][5]

Part 1: Foundational Preclinical Assessment

Before embarking on complex in vivo efficacy studies, a thorough understanding of the test compound's pharmacokinetic and toxicological profile is essential.[6] This initial phase ensures that the doses selected for efficacy studies are both safe and likely to achieve therapeutic concentrations in the central nervous system.

1.1 Pharmacokinetics (ADME): A preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[6] This can be performed in a small cohort of healthy animals (e.g., C57BL/6 mice or Sprague-Dawley rats). Key parameters to determine include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Blood-Brain Barrier (BBB) Penetration: Crucial for any CNS-acting compound. This can be assessed by measuring compound concentrations in brain tissue versus plasma.

  • Half-life (t½): Determines the dosing frequency required to maintain therapeutic levels.

  • Metabolism: Identification of major metabolites to understand if the parent compound or a metabolite is the active agent.

1.2 Toxicology and Dose-Ranging: A dose-escalation study is necessary to determine the Maximum Tolerated Dose (MTD) and to identify a range of safe doses for efficacy testing.[6] This typically involves administering increasing doses of "N-(1-Methyl-3-phenylpropyl)isovaleramide" and monitoring for any adverse effects, including changes in weight, behavior, and general health.

Parameter Description Significance
Maximum Tolerated Dose (MTD) The highest dose that does not cause unacceptable toxicity.Sets the upper limit for efficacy studies.
No Observed Adverse Effect Level (NOAEL) The highest dose at which no adverse effects are observed.Provides a baseline for safe dosing.[6]
Pharmacokinetics (PK) The study of how the body absorbs, distributes, metabolizes, and excretes the drug.Informs dose selection and frequency.[6][7]

Part 2: Strategic Selection of Animal Models

The choice of animal model is perhaps the most critical decision in the preclinical evaluation of a neuroprotective agent. The model must recapitulate key aspects of the human disease pathology being targeted.[8][9] Rodents, particularly mice and rats, are the most widely used due to their genetic tractability, well-characterized anatomy and physiology, and the availability of established disease models.[8]

Animal_Model_Selection cluster_disease Target Disease Pathology cluster_models Recommended Animal Model start Hypothesized Mechanism of Action of 'N-(1-Methyl-3-phenylpropyl)isovaleramide' acute Acute Neuronal Injury (e.g., Excitotoxicity, Oxidative Stress) start->acute Anti-excitotoxic / Anti-oxidant? chronic_protein Chronic Neurodegeneration (Protein Aggregation) start->chronic_protein Anti-amyloidogenic? chronic_dopamine Chronic Neurodegeneration (Dopaminergic Cell Loss) start->chronic_dopamine Dopaminergic protection? mcao Ischemic Stroke Model (e.g., MCAO) acute->mcao ad_model Alzheimer's Disease Model (e.g., 5xFAD Transgenic Mouse) chronic_protein->ad_model pd_model Parkinson's Disease Model (e.g., 6-OHDA, MPTP) chronic_dopamine->pd_model

Caption: Decision tree for selecting an appropriate animal model.

2.1 Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) The MCAO model is the most common for studying focal cerebral ischemia.[10] It involves temporarily or permanently blocking the middle cerebral artery, leading to an infarct in the territory supplied by this vessel. This model is highly relevant for testing compounds aimed at reducing neuronal death following a stroke.

2.2 Parkinson's Disease (PD) Models: Neurotoxin-Induced Neurotoxin-based models are widely used to replicate the selective loss of dopaminergic neurons seen in PD.[8][11]

  • 6-hydroxydopamine (6-OHDA) Model: This neurotoxin is stereotaxically injected into the substantia nigra or striatum of rats, causing a progressive loss of dopaminergic neurons.[11]

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: Administered systemically to mice, MPTP is metabolized to the toxic MPP+, which selectively destroys dopaminergic neurons.[11][12]

2.3 Alzheimer's Disease (AD) Model: Transgenic Mice To model the proteinopathy of AD, transgenic mice that overexpress human genes with familial AD mutations are used.[13] The 5xFAD mouse model, for instance, co-expresses five human mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated amyloid-β (Aβ) plaque deposition and neurodegeneration.[14]

Model Species Induction Method Key Pathology Pros Cons
MCAO Rat, MouseSurgical occlusion of the middle cerebral artery.Focal ischemic infarct, neuronal death.High clinical relevance to stroke.[10]High surgical variability.
6-OHDA RatStereotaxic injection of 6-OHDA neurotoxin.Unilateral loss of dopaminergic neurons.Well-characterized motor deficits.[11]Does not model non-motor symptoms.
MPTP MouseSystemic injection of MPTP neurotoxin.Bilateral loss of dopaminergic neurons.Systemic administration is less invasive.[11]Species variability in sensitivity.
5xFAD MouseGenetic modification (transgenic).Aβ plaque deposition, gliosis, cognitive deficits.Models key pathological hallmarks of AD.[14]Does not fully replicate all aspects of human AD.

Part 3: Experimental Workflows and Detailed Protocols

A standardized experimental workflow is crucial for reproducibility. The following diagram outlines a general approach applicable to all the models described.

Experimental_Workflow start Animal Acclimatization & Baseline Measurements grouping Randomization into Groups (Sham, Vehicle, Compound) start->grouping induction Induction of Neuropathology (e.g., MCAO, 6-OHDA, MPTP) grouping->induction treatment Compound Administration ('N-(1-Methyl-3-phenylpropyl)isovaleramide') induction->treatment behavior Behavioral Assessments (Motor & Cognitive Tests) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis end Data Interpretation & Conclusion analysis->end

Caption: General experimental workflow for neuroprotection studies.

Protocol: MCAO Model and Assessment

Objective: To assess if "N-(1-Methyl-3-phenylpropyl)isovaleramide" reduces infarct volume and improves neurological function after focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope, micro-scissors, forceps

  • 4-0 monofilament nylon suture with a rounded tip

  • "N-(1-Methyl-3-phenylpropyl)isovaleramide" solution and vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)[15][16]

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Occlusion: Carefully ligate the CCA and the ECA. Insert the 4-0 nylon suture into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin.

  • Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Compound Administration: Administer "N-(1-Methyl-3-phenylpropyl)isovaleramide" or vehicle intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes post-reperfusion).

  • Neurological Scoring (24h post-MCAO): Assess neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Euthanasia and Brain Sectioning (48h post-MCAO): Euthanize the animals and harvest the brains. Section the brain into 2mm coronal slices.

  • TTC Staining: Incubate the slices in 2% TTC solution at 37°C for 30 minutes.[17] TTC stains viable tissue red, leaving the infarcted area white.[16][18]

  • Infarct Volume Quantification: Photograph the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total brain volume.

Protocol: 6-OHDA PD Model and Assessment

Objective: To determine if "N-(1-Methyl-3-phenylpropyl)isovaleramide" protects dopaminergic neurons and ameliorates motor deficits in a rat model of PD.

Materials:

  • Male Sprague-Dawley rats (220-250g)

  • 6-OHDA neurotoxin, Ascorbic acid, Saline

  • Stereotaxic apparatus

  • Hamilton syringe

  • Apomorphine

  • Antibodies for Tyrosine Hydroxylase (TH) and NeuN

Procedure:

  • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Drill a small burr hole over the target coordinates for the medial forebrain bundle.

  • 6-OHDA Injection: Slowly infuse 8 µg of 6-OHDA (in 4 µL of saline with 0.02% ascorbic acid) into the target site.

  • Compound Administration: Begin daily administration of "N-(1-Methyl-3-phenylpropyl)isovaleramide" or vehicle (e.g., via oral gavage) 24 hours post-surgery and continue for 21 days.

  • Behavioral Testing (Apomorphine-induced rotations): On day 21, administer apomorphine (a dopamine agonist) and count the number of contralateral rotations for 60 minutes. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

  • Euthanasia and Tissue Processing: At the end of the study, perfuse the animals with 4% paraformaldehyde. Harvest the brains and prepare 40 µm coronal sections of the substantia nigra.

  • Immunohistochemistry:

    • Perform immunofluorescent staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Counterstain with a pan-neuronal marker like NeuN.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra of both hemispheres. Neuroprotection is demonstrated by a higher number of surviving TH-positive neurons in the treated group.

Protocol: 5xFAD AD Model and Assessment

Objective: To evaluate if chronic treatment with "N-(1-Methyl-3-phenylpropyl)isovaleramide" reduces amyloid plaque burden and improves cognitive function in a transgenic mouse model of AD.

Materials:

  • 5xFAD transgenic mice and wild-type littermates (e.g., 3 months of age)

  • "N-(1-Methyl-3-phenylpropyl)isovaleramide" formulated for long-term administration (e.g., in drinking water or chow)

  • Morris Water Maze (MWM) apparatus

  • Thioflavin-S staining solution

  • Antibodies for Aβ (e.g., 6E10)

Procedure:

  • Chronic Compound Administration: Begin treatment at 3 months of age and continue for 3 months.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record the latency to find the platform.

    • Probe Trial (Day 6): Remove the platform and record the time spent in the target quadrant. Improved performance in the treated 5xFAD group suggests cognitive enhancement.

  • Euthanasia and Tissue Processing: After behavioral testing, perfuse the mice and prepare brain sections.

  • Histological Staining:

    • Thioflavin-S Staining: This dye binds to the β-sheet structure of amyloid plaques, causing them to fluoresce.[19][20][21]

    • Immunohistochemistry: Stain for Aβ plaques using an antibody like 6E10 to confirm and quantify plaque load.[14]

  • Quantification: Use image analysis software to calculate the percentage area of the cortex and hippocampus covered by plaques. A significant reduction in plaque load in the treated group indicates a disease-modifying effect.

Part 4: Data Presentation and Interpretation

Table of Representative Behavioral Tests:

Test Disease Model Function Assessed Primary Metric
Neurological Deficit Score Stroke (MCAO)Gross motor and sensory functionOrdinal score (0-4)
Rotarod Test Parkinson's (6-OHDA/MPTP)Motor coordination and balanceLatency to fall from a rotating rod[22][23]
Morris Water Maze Alzheimer's (5xFAD)Spatial learning and memoryEscape latency, time in target quadrant[24]
Novel Object Recognition Alzheimer's (5xFAD)Recognition memoryDiscrimination index[24]

Table of Histological Staining Techniques:

Stain Target Purpose Disease Model Application
TTC Dehydrogenase enzymes in viable mitochondriaDelineates infarct area.[15][16]Stroke (MCAO)
TH (IHC) Tyrosine Hydroxylase enzymeIdentifies dopaminergic neurons.Parkinson's (6-OHDA/MPTP)
Thioflavin-S β-sheet structuresStains dense-core amyloid plaques.[19][20]Alzheimer's (5xFAD)
NeuN (IHC) Neuronal nuclear proteinGeneral marker for mature neurons.[25]General Neuroprotection Assessment
TUNEL DNA fragmentationDetects apoptotic cells.[25]General Neuroprotection Assessment

Conclusion

The successful translation of a novel neuroprotective compound from the laboratory to the clinic is a long and arduous process that hinges on rigorous preclinical evaluation.[26][27] The framework presented here provides a comprehensive, multi-faceted approach to assessing the therapeutic potential of a compound like "N-(1-Methyl-3-phenylpropyl)isovaleramide." By carefully selecting the appropriate animal model, employing validated protocols for behavioral and histological analysis, and adhering to the principles of sound experimental design, researchers can generate the robust and reliable data necessary to advance promising neuroprotective candidates through the drug development pipeline.

References

  • Madame Curie Bioscience Database. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI. [Link]

  • Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • MDPI. (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. (n.d.). PMC. [Link]

  • A short review on behavioural assessment methods in rodents. (n.d.). PMC - NIH. [Link]

  • Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. (n.d.). ResearchGate. [Link]

  • National Research Council. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. The National Academies Press. [Link]

  • A New Method for the Visualization of Living Dopaminergic Neurons and Prospects for Using It to Develop Targeted Drug Delivery to These Cells. (n.d.). PMC - PubMed Central. [Link]

  • Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. (n.d.). PubMed. [Link]

  • Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. (2019). PubMed Central. [Link]

  • Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (n.d.). NIH. [Link]

  • Rodent Behavioral Testing. (n.d.). InnoSer. [Link]

  • Immunofluorescent staining of dopaminergic neurons in brains of D. melanogaster. (2024). protocols.io. [Link]

  • Animal models of focal ischemic stroke: brain size matters. (n.d.). Frontiers. [Link]

  • Guidelines for preclinical animal research in ALS/MND: A consensus meeting. (2010). Taylor & Francis Online. [Link]

  • Amyloid Plaque Staining. (n.d.). Bio-protocol. [Link]

  • Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats. (n.d.). Stroke. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]

  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. (n.d.). PMC. [Link]

  • Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy. (2021). PMC - PubMed Central. [Link]

  • Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. (n.d.). PubMed. [Link]

  • HQ-O RTD Amyloid Plaque Stain Reagent Protocol. (n.d.). Biosensis. [Link]

  • 2.7. 2,3,5‐triphenyltetrazolium chloride (TTC) staining. (n.d.). Bio-protocol. [Link]

  • Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research 2003. (n.d.). The National Academies Press. [Link]

  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications. [Link]

  • Histological analysis of the neuroprotective effect of medication. (n.d.). ResearchGate. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PMC. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. (n.d.). MDPI. [Link]

  • Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke. (n.d.). PMC - NIH. [Link]

  • Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? (2022). AHA Journals. [Link]

  • Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. (2021). JoVE. [Link]

  • Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. (n.d.). PMC - PubMed Central. [Link]

  • Isolation of living dopaminergic neurons labeled with a fluorescent ligand of the dopamine transporter from mouse substantia nigra as a new tool for basic and applied research. (n.d.). Frontiers. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. [Link]

  • Mouse Behavioral Tests. (n.d.). Waisman Center. [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. (n.d.). PMC. [Link]

  • Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. (n.d.). Portland Press. [Link]

  • Staining of Amyloid Beta (Abeta) Using (Immuno) Histochemical Techniques and Abeta42 Specific Peptides. (n.d.). ResearchGate. [Link]

  • A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. (2021). Frontiers. [Link]

  • Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. (n.d.). NIH Grants and Funding. [Link]

  • Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. (n.d.). Stroke. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). FDA. [Link]

  • The neuroprotective effect of dl-3-n-butylphthalide on the brain with experimental intracerebral hemorrhage. (2023). PubMed. [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. (2025). ResearchGate. [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

  • Animal models of Parkinson's disease and their applications. (2016). Dove Medical Press. [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. (n.d.). Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide

Welcome to the Technical Support Center for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.

Introduction

N-(1-Methyl-3-phenylpropyl)isovaleramide is a compound of interest with potential applications in medicinal chemistry, drawing from the pharmacological properties of related structures, such as the anticonvulsant effects of isovaleramide. The synthesis of this amide bond, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide will address these potential hurdles with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-(1-Methyl-3-phenylpropyl)isovaleramide?

A1: The most direct and common methods for forming the amide bond in the target molecule involve the reaction of 1-Methyl-3-phenylpropylamine with an activated form of isovaleric acid. The two primary approaches are:

  • Acyl Chloride Method: This involves the reaction of 1-Methyl-3-phenylpropylamine with isovaleroyl chloride. This is often a high-yielding and rapid reaction.

  • Peptide Coupling Reagent Method: This route uses a coupling agent such as a carbodiimide (e.g., EDC) in the presence of an additive (e.g., HOBt) to facilitate the reaction between isovaleric acid and 1-Methyl-3-phenylpropylamine.

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields in this amide synthesis can stem from several factors:

  • Purity of Starting Materials: Ensure that both 1-Methyl-3-phenylpropylamine and your isovaleric acid derivative are of high purity. Impurities can interfere with the reaction.

  • Inadequate Activation of Isovaleric Acid: If using a coupling reagent, ensure it is fresh and used in the correct stoichiometry. Incomplete activation will result in unreacted starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Amide bond formation can sometimes be sluggish and may require elevated temperatures or longer reaction times.

  • Work-up and Purification Losses: The product may be partially lost during aqueous work-up if it has some water solubility. Inefficient extraction or suboptimal chromatography conditions can also lead to significant product loss.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The formation of side products is a common issue. In the context of the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide, particularly when using carbodiimide coupling agents like EDC, you might encounter:

  • N-acylurea: This is a common byproduct formed from the rearrangement of the O-acylisourea intermediate, especially in polar aprotic solvents like DMF.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 1-Methyl-3-phenylpropylamine and isovaleric acid.

  • Symmetrical Anhydride of Isovaleric Acid: This can form if the carboxylic acid is activated but does not react with the amine.

Q4: How can I best purify the final product?

A4: Purification of N-(1-Methyl-3-phenylpropyl)isovaleramide, a secondary amide, is typically achieved by flash column chromatography on silica gel. Given the presence of a basic nitrogen atom in the starting amine, the following should be considered:

  • Tailing on Silica Gel: Basic compounds can tail on acidic silica gel, leading to poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, can be added to the eluent.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of reagents.Use freshly opened or purified starting materials and coupling agents.
Inefficient activation of the carboxylic acid.If using a coupling reagent, consider switching to the more reactive acyl chloride method.
Steric hindrance.While not extreme in this case, prolonged reaction times or heating may be necessary.
Formation of N-acylurea byproduct (with EDC) Use of a polar aprotic solvent like DMF.Switch to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Slow reaction with the amine.Add the amine after pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period.
Difficult Purification Tailing of the product on the silica column.Add 0.5-1% triethylamine to your mobile phase to suppress the interaction with acidic silica.
Co-elution of impurities.Optimize the solvent system for column chromatography using TLC. A shallower gradient may be required.
Product is an oil and difficult to handle The product may be intrinsically a low-melting solid or an oil at room temperature.After purification, dissolve the product in a minimal amount of a suitable solvent and remove the solvent under high vacuum to obtain a solid or viscous oil.

Experimental Protocols

Protocol 1: Synthesis via Isovaleroyl Chloride

This is a robust and often high-yielding method for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Materials:

  • 1-Methyl-3-phenylpropylamine

  • Isovaleroyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Methyl-3-phenylpropylamine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add isovaleroyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the pure N-(1-Methyl-3-phenylpropyl)isovaleramide.

Diagram of the Acyl Chloride Method Workflow:

AcylChlorideWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine 1-Methyl-3-phenylpropylamine in DCM ReactionMix Reaction Mixture (Stir at RT) Amine->ReactionMix Base Triethylamine Base->ReactionMix AcylChloride Isovaleroyl Chloride (added at 0 °C) AcylChloride->ReactionMix WashHCl Wash with 1M HCl ReactionMix->WashHCl WashNaHCO3 Wash with Sat. NaHCO₃ WashHCl->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine Dry Dry (Na₂SO₄) WashBrine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for the synthesis via the acyl chloride method.

Protocol 2: Synthesis using EDC/HOBt Coupling

This method is suitable when starting from isovaleric acid and is generally milder than the acyl chloride method.

Materials:

  • 1-Methyl-3-phenylpropylamine

  • Isovaleric acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isovaleric acid (1.2 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add EDC·HCl (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-Methyl-3-phenylpropylamine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes with 0.5% triethylamine) to afford the pure N-(1-Methyl-3-phenylpropyl)isovaleramide.

Diagram of the EDC/HOBt Coupling Mechanism:

EDCCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Isovaleric Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Product N-(1-Methyl-3-phenylpropyl)isovaleramide HOBt_Ester->Product Amine 1-Methyl-3-phenylpropylamine Amine->Product

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Data Summary

Property Value Source
Molecular Formula C₁₅H₂₃NO[Calculated]
Molecular Weight 233.35 g/mol [Calculated]
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid[Inference]

References

  • General Amide Synthesis Reviews

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carbodiimide Coupling Chemistry

    • Comprehensive Organic Synthesis II (2014). Volume 6, Chapter 6.13 - Stoichiometric Amide Bond Forming Reagents. Elsevier. [Link]

  • Purification of Amine-containing Compounds

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Properties of Isovaleramide

    • Giraldo, S. E., Rincón, J., Puebla, P., Marder, M., Wasowski, C., Vergel, N., & Guerrero, M. F. (2010). Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii. Biomédica, 30(2), 245-250. [Link]

  • Properties of 1-Methyl-3-phenylpropylamine
Optimization

Technical Support Center: Isolating N-(1-Methyl-3-phenylpropyl)isovaleramide from Dicyclohexylurea

Welcome to the technical support center for the purification of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common challenge of removing the dicyclohexylurea (DCU) byproduct following a dicyclohexylcarbodiimide (DCC) mediated coupling reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful isolation of your target amide.

Frequently Asked Questions (FAQs)

Q1: Why is removing dicyclohexylurea (DCU) so critical for my final product?

A1: Dicyclohexylurea (DCU) is the primary byproduct of DCC-mediated coupling reactions. While it is generally unreactive and unlikely to interfere with the reaction itself, its presence as a contaminant in your final product, "N-(1-Methyl-3-phenylpropyl)isovaleramide," can significantly impact its purity and yield[1]. For drug development professionals, residual DCU can interfere with downstream applications, including biological assays and formulation studies.

Q2: What is the underlying principle for most DCU removal methods?

A2: The most effective strategies for DCU removal are based on its differential solubility compared to your target amide[1]. DCU exhibits low solubility in a variety of common organic solvents, whereas "N-(1-Methyl-3-phenylpropyl)isovaleramide," being a lipophilic amide, is expected to be more soluble in many of these same solvents[2][3]. By exploiting this difference, we can selectively precipitate the DCU and separate it from the desired product.

Q3: Are there alternative coupling reagents that can help me avoid this issue altogether?

A3: Absolutely. To circumvent the challenges of DCU removal, you might consider using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct formed from EDC is water-soluble, allowing for its simple removal through an aqueous workup[1]. Another alternative is N,N'-Diisopropylcarbodiimide (DIC), which forms a diisopropylurea (DIU) byproduct that is generally more soluble in organic solvents than DCU, simplifying its removal by extraction[1].

Troubleshooting Guides: Strategies for DCU Removal

The selection of the optimal purification strategy depends on the specific reaction conditions and the solubility of your target compound. Below are detailed troubleshooting guides for the most effective methods.

Method 1: In-Situ Precipitation and Filtration

This is often the most straightforward approach, particularly when the reaction is conducted in a solvent where DCU has low solubility, such as dichloromethane (DCM) or acetonitrile.

Causality: This method leverages the low solubility of DCU in the reaction solvent to induce its precipitation as it is formed. The soluble "N-(1-Methyl-3-phenylpropyl)isovaleramide" remains in the solution, allowing for a simple separation by filtration.

  • Reaction Cooldown: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0°C in an ice bath for 30-60 minutes. This will further decrease the solubility of DCU and promote its precipitation.

  • Filtration: Filter the cold reaction mixture through a Büchner funnel fitted with filter paper.

  • Washing: Wash the DCU precipitate with a small amount of cold reaction solvent to recover any occluded product.

  • Work-up: The filtrate, containing your desired amide, can then be subjected to a standard aqueous workup. This typically involves washing with a dilute acid (e.g., 0.5 N HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally a brine wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

A Reaction Mixture in DCM/Acetonitrile B Cool to 0°C A->B C Filter to Remove DCU Precipitate B->C D Filtrate containing Product C->D E Aqueous Work-up (Acid/Base/Brine Washes) D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Crude N-(1-Methyl-3-phenylpropyl)isovaleramide G->H

Caption: In-Situ Precipitation and Filtration Workflow.

Method 2: Post-Workup Precipitation with an Anti-Solvent

This method is particularly useful if the reaction solvent solubilizes DCU to some extent.

Causality: After an initial work-up, the crude product is dissolved in a minimal amount of a good solvent for your amide. An "anti-solvent," in which your product has moderate solubility but DCU is highly insoluble, is then added to selectively precipitate the DCU.

  • Initial Work-up: Perform a standard aqueous workup of the reaction mixture as described in Method 1.

  • Solvent Selection: Concentrate the crude product. Dissolve it in a minimal amount of a solvent in which "N-(1-Methyl-3-phenylpropyl)isovaleramide" is soluble (e.g., DCM, ethyl acetate, or acetone).

  • Anti-Solvent Addition: Slowly add a non-polar solvent like hexanes or diethyl ether (the anti-solvent) with stirring until a precipitate (DCU) is observed.

  • Cooling and Filtration: Cool the mixture in an ice bath to maximize precipitation and then filter to remove the DCU.

  • Concentration: Concentrate the filtrate to yield the purified product.

A Crude Product after Aqueous Work-up B Dissolve in Minimal Good Solvent (e.g., DCM) A->B C Add Anti-Solvent (e.g., Hexanes) B->C D DCU Precipitates C->D E Cool and Filter D->E F Filtrate containing Purified Product E->F G Concentrate in vacuo F->G H Purified N-(1-Methyl-3-phenylpropyl)isovaleramide G->H

Caption: Post-Workup Precipitation Workflow.

Method 3: Recrystallization

Recrystallization is a powerful purification technique that can be employed if both the product and DCU are solids.

Causality: This method relies on the temperature-dependent solubility of both your product and DCU in a chosen solvent. The goal is to find a solvent system where the solubility of your amide and DCU differ significantly with temperature, allowing for the selective crystallization of one component while the other remains in solution.

  • Solvent Screening: Identify a suitable solvent or solvent pair. For "N-(1-Methyl-3-phenylpropyl)isovaleramide," which is soluble in ethanol (20 mg/mL), an ethanol/water or ethyl acetate/hexanes system might be effective[3]. The ideal solvent will dissolve your product at an elevated temperature but not at room temperature, while DCU remains either insoluble or soluble at all temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If DCU is insoluble in the hot solvent, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of your purified product.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

Data at a Glance: Solvent Properties

SolventDCU Solubility"N-(1-Methyl-3-phenylpropyl)isovaleramide" Solubility (Predicted/Known)Application in Purification
Dichloromethane (DCM)Sparingly SolubleLikely SolubleGood reaction solvent for in-situ precipitation.
AcetonitrileLess SolubleLikely SolubleGood reaction solvent for in-situ precipitation.
Diethyl EtherSparingly SolubleLikely SolubleCan be used as an anti-solvent.
HexanesInsolubleLikely Sparingly SolubleExcellent anti-solvent for precipitation.
Ethyl AcetateSparingly SolubleLikely SolubleGood for dissolving the product before adding an anti-solvent.
AcetoneSolubleLikely SolubleCan be used to dissolve the crude product.
EthanolSolubleSoluble (20 mg/mL)[3]Useful for recrystallization.
WaterInsoluble (<1%)InsolubleUsed in aqueous work-up.

Note: The solubility of "N-(1-Methyl-3-phenylpropyl)isovaleramide" is predicted based on the general properties of lipophilic amides and may need to be experimentally verified.

Concluding Remarks

The successful removal of dicyclohexylurea is a critical step in the synthesis of high-purity "N-(1-Methyl-3-phenylpropyl)isovaleramide." By understanding the principles of differential solubility and applying the appropriate troubleshooting strategy, researchers can confidently overcome this common purification challenge. For particularly difficult separations, column chromatography may be a final recourse, though the methods outlined above are often sufficient.

References

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). Purdue University. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • ResearchGate. (2021). Separation of Am, Cm and Lanthanides by Solvent Extraction with Hydrophilic and Lipophilic Organic Ligands. Retrieved from [Link]

  • ACS Publications. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. doi:10.15227/orgsyn.063.0183
  • Chemistry Stack Exchange. (2015). How I can remove DCU from my product?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(1-Methyl-3-phenylpropyl)isovaleramide

Welcome to the technical support center for high-performance liquid chromatography (HPLC) analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-performance liquid chromatography (HPLC) analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing, ensuring accurate and reproducible results.

Introduction to Peak Tailing

In an ideal HPLC separation, the resulting peak is symmetrical, resembling a Gaussian distribution. Peak tailing is a common chromatographic problem where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half.[1] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[1] Peak tailing is often indicative of secondary, undesirable interactions between the analyte and the stationary phase.[1][2]

The symmetry of a peak is quantitatively measured by the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. For many assays, peaks with an As greater than 1.5 are acceptable, though values closer to 1 are always desirable.[2]

Troubleshooting Guide: N-(1-Methyl-3-phenylpropyl)isovaleramide

This section addresses specific issues you may encounter during the HPLC analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Question 1: I'm observing significant peak tailing for N-(1-Methyl-3-phenylpropyl)isovaleramide on a standard C18 column. What is the likely cause?

Answer:

The most probable cause of peak tailing for N-(1-Methyl-3-phenylpropyl)isovaleramide, which possesses a secondary amine and is therefore a basic compound, is the interaction with residual silanol groups on the silica-based C18 stationary phase.[2][3]

Causality Explained:

Standard silica-based columns have silanol groups (Si-OH) on their surface.[3] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[4][5] Your analyte, N-(1-Methyl-3-phenylpropyl)isovaleramide, has a basic secondary amine that will be protonated (positively charged) in a typical reversed-phase mobile phase. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups, in addition to the primary hydrophobic interaction with the C18 phase.[3][6] This secondary interaction is stronger and has slower kinetics, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[2]

cluster_Analyte N-(1-Methyl-3-phenylpropyl)isovaleramide (Protonated) cluster_StationaryPhase Silica Stationary Phase (C18) Analyte R-NH2+-R' C18 Hydrophobic Interaction (Primary Retention) Analyte->C18 Desired Silanol Ionized Silanol Group (Si-O-) (Secondary Interaction) Analyte->Silanol Undesired (Causes Tailing)

Caption: Analyte-Stationary Phase Interactions.

Question 2: How can I improve the peak shape of N-(1-Methyl-3-phenylpropyl)isovaleramide by modifying the mobile phase?

Answer:

Optimizing the mobile phase is a critical step in mitigating peak tailing. The primary strategies involve adjusting the pH and using appropriate buffers or additives.

1. Lowering the Mobile Phase pH:

By lowering the mobile phase pH to 3 or below, you can suppress the ionization of the silanol groups.[1][7] At a low pH, the silanol groups (Si-OH) are protonated and therefore neutral, which minimizes the secondary ionic interactions with your protonated basic analyte.[2][5]

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidified Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Water) and add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion to achieve a pH of approximately 2.5-3.0.[7]

  • System Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase.

  • Injection and Analysis: Inject your sample of N-(1-Methyl-3-phenylpropyl)isovaleramide and observe the peak shape.

  • Comparison: Compare the asymmetry factor of the peak obtained with the acidified mobile phase to that from your original method.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBuffer/AdditivePeak Asymmetry (As)Observations
7.010 mM Phosphate2.35Significant Tailing[2]
3.00.1% Formic Acid1.33Improved Symmetry[2]
2.50.1% TFA1.15Optimal Peak Shape

2. Using Mobile Phase Additives (Ion Pairing/Masking):

If operating at low pH is not feasible, consider adding a competing base to the mobile phase, such as triethylamine (TEA), at a concentration of around 20-25 mM.[1][5] The protonated TEA will preferentially interact with the ionized silanol sites, effectively masking them from your analyte.[5] Note: TEA is not suitable for LC-MS applications due to ion suppression.

Question 3: Would changing my HPLC column help resolve the peak tailing issue?

Answer:

Absolutely. Column technology plays a pivotal role in achieving symmetrical peaks for basic compounds.

1. Modern, End-Capped Columns:

Modern HPLC columns, often referred to as Type B silica columns, have a lower content of free silanol groups and are manufactured to be metal-free.[1] Furthermore, many of these columns are "end-capped." End-capping is a process where the residual silanol groups are chemically treated to make them less polar and less likely to interact with basic analytes.[2]

2. Alternative Stationary Phases:

  • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which helps to shield the residual silanol groups.[4]

  • Hybrid Silica/Organic Polymer Phases: These offer improved pH stability and reduced silanol activity.[1]

  • Polymer-Based Columns: Columns with stationary phases based on organic polymers completely eliminate the issue of silanol interactions.[5]

Experimental Protocol: Column Screening

  • Column Selection: Obtain a modern, end-capped C18 column and, if possible, a column with an alternative stationary phase (e.g., a polar-embedded or hybrid phase).

  • Installation and Equilibration: Install the new column and equilibrate it thoroughly with your mobile phase.

  • Analysis: Inject your sample and analyze the peak shape.

  • Evaluation: Compare the peak asymmetry obtained with the different columns.

Question 4: All the peaks in my chromatogram, not just N-(1-Methyl-3-phenylpropyl)isovaleramide, are tailing. What does this indicate?

Answer:

If all peaks in your chromatogram are tailing, it generally points to a physical or system-related issue rather than a chemical interaction specific to your analyte.[8]

Potential Causes and Solutions:

  • Column Void or Bed Deformation: A void at the column inlet can cause peak distortion.[2][9]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit).[2] If this doesn't resolve the issue, the column may need to be replaced.[2]

  • Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit, distorting the flow path.[8]

    • Solution: Reverse-flush the column.[8] To prevent this, always filter your samples and mobile phases, and consider using a guard column or in-line filter.[2]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak broadening and tailing.[4]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are made with minimal dead volume.[4]

Start Peak Tailing Observed CheckPeaks Are all peaks tailing? Start->CheckPeaks ChemProblem Likely Chemical Issue: Analyte-Silanol Interaction CheckPeaks->ChemProblem No PhysProblem Likely Physical/System Issue CheckPeaks->PhysProblem Yes SolutionChem1 Lower Mobile Phase pH (<3) ChemProblem->SolutionChem1 SolutionChem2 Use End-Capped or Alternative Column ChemProblem->SolutionChem2 SolutionPhys1 Check for Column Void/ Blocked Frit PhysProblem->SolutionPhys1 SolutionPhys2 Minimize Extra-Column Volume PhysProblem->SolutionPhys2

Caption: Troubleshooting Logic Flow for Peak Tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor? A: An ideal USP tailing factor is between 0.9 and 1.2.[4] However, values up to 1.5 are often considered acceptable for many methods.[2] Values above 1.5 indicate significant tailing that should be addressed.[4]

Q2: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, the choice of organic modifier can influence peak shape. Methanol, being a more polar and protic solvent, can sometimes provide better peak shapes for basic compounds compared to acetonitrile by more effectively masking residual silanol groups.[9]

Q3: My method requires a neutral pH. What are my best options to reduce tailing? A: If you must operate at a neutral pH, your best options are:

  • Use a highly deactivated, end-capped, modern HPLC column.[2]

  • Consider a column with a hybrid or polymer-based stationary phase that is stable at neutral pH and has minimal silanol activity.[1]

  • Increase the ionic strength of your mobile phase buffer (for LC-UV applications) to help mask silanol interactions.[7]

Q4: Can sample overload cause peak tailing? A: Yes, injecting too much sample can lead to mass overload, which can cause peak distortion, including tailing.[2] This occurs when the number of analyte molecules exceeds the available active sites on the stationary phase. Try reducing the injection volume or sample concentration to see if the peak shape improves.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for N-(1-Methyl-3-phenylpropyl)isovaleramide HPLC Analysis

Welcome to the technical support center for the HPLC analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mobile phase optimization and to troubleshoot common issues encountered during method development.

Understanding the Analyte: N-(1-Methyl-3-phenylpropyl)isovaleramide

Before delving into mobile phase optimization, a foundational understanding of the analyte's physicochemical properties is crucial.

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C₁₅H₂₃NO[1][2]Indicates a significant carbon backbone.
Molecular Weight 233.35 g/mol [1][2]A relatively small molecule.
Structure N-substituted amide with a phenylpropyl and an isovaleryl group.The molecule is predominantly hydrophobic and is expected to be well-retained on a reversed-phase column.
pKa The conjugate acid pKa is approximately -0.5, and the N-H proton pKa is above 15.[3][4]The compound is neutral under typical HPLC pH conditions (pH 2-8), so mobile phase pH adjustments will not significantly alter its retention by changing its ionization state.
Solubility Expected to be more soluble in organic solvents like acetonitrile and methanol than in water.[5][6][7]The sample should be dissolved in a solvent mixture that is compatible with the initial mobile phase to ensure good peak shape.
UV Absorbance The presence of a phenyl group suggests UV absorbance. A common starting wavelength for detection is 254 nm.[8]A UV detector is suitable for this analysis. A UV scan of the analyte is recommended to determine the optimal detection wavelength.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the HPLC analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: For a hydrophobic, neutral compound like N-(1-Methyl-3-phenylpropyl)isovaleramide, a C18 column is an excellent starting point. A gradient elution is recommended to ensure the compound elutes with a good peak shape in a reasonable time.

Initial Recommended Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a relatively high aqueous content (e.g., 50% B) and increase to a high organic content (e.g., 95% B) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or the determined λmax)

  • Injection Volume: 5-10 µL

  • Sample Diluent: A mixture of water and acetonitrile that is weaker than the initial mobile phase (e.g., 40% acetonitrile).

Q2: My peak is very broad. What could be the cause?

A2: Broad peaks can stem from several issues. For a neutral, hydrophobic compound, the most likely culprits are:

  • Poor solubility in the mobile phase: If the compound precipitates on the column, it can lead to broad peaks. Ensure your sample is fully dissolved in the injection solvent.

  • Secondary interactions with the stationary phase: Although less common for neutral compounds, interactions with residual silanols on the silica backbone of the column can cause peak tailing, which contributes to broadening.

  • High molecular weight or conformational flexibility: While this compound is not excessively large, different conformations can sometimes lead to peak broadening.

  • Extra-column volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

Q3: I am seeing peak fronting. What does this mean and how can I fix it?

A3: Peak fronting, where the front of the peak is sloped, is often caused by:

  • Sample overload: Injecting too much sample can saturate the column, leading to a distorted peak shape. Try reducing the injection volume or the concentration of your sample.

  • Sample solvent being stronger than the mobile phase: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte will travel through the top of the column too quickly, resulting in a fronting peak. Always aim to dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.

Q4: My peak is tailing. What are the common causes and solutions?

A4: Peak tailing is a common issue in HPLC. For N-(1-Methyl-3-phenylpropyl)isovaleramide, consider these possibilities:

  • Secondary Interactions: The amide nitrogen could have a weak interaction with acidic silanol groups on the stationary phase.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block these active sites. Alternatively, using a low-pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing.

    • Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization

This guide provides a structured approach to developing a robust mobile phase for your analysis.

The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.

Organic ModifierProperties & Considerations
Acetonitrile (ACN) Lower viscosity, leading to lower backpressure. Generally provides sharper peaks for hydrophobic compounds. Good UV transparency at low wavelengths.
Methanol (MeOH) Higher viscosity. Can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen bond donor. It is also a more cost-effective option.

Experimental Protocol:

  • Prepare two sets of mobile phases: one with water and acetonitrile, and another with water and methanol.

  • Run identical gradients with both mobile phase systems.

  • Compare the chromatograms for peak shape, resolution from any impurities, and retention time.

  • Select the organic modifier that provides the best overall chromatography.

A well-optimized gradient is key to achieving good separation in a reasonable analysis time.

Experimental Protocol:

  • Scouting Gradient: Run a fast, wide-range gradient (e.g., 10% to 95% B in 10 minutes) to determine the approximate elution time of your compound.

  • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution point of your analyte. For example, if the compound elutes at 60% B, you could run a gradient from 50% to 70% B over 15 minutes. This will improve the resolution between the analyte and any closely eluting impurities.

  • Isocratic Hold: If high throughput is required, an isocratic method can be developed. The optimal isocratic mobile phase composition will be slightly weaker than the mobile phase composition at which the peak elutes in a gradient run.

While N-(1-Methyl-3-phenylpropyl)isovaleramide is neutral, the pH of the mobile phase can still be important for controlling the ionization state of the stationary phase (residual silanols).

  • Low pH (2-3): Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% will protonate the silanol groups on the silica surface, minimizing secondary interactions with the analyte and often leading to sharper peaks.

  • Mid-range pH (4-6): This range is generally less common for this type of compound unless trying to manipulate the retention of ionizable impurities.

  • High pH (above 8): Not recommended for standard silica-based C18 columns as it can cause the silica to dissolve. Hybrid or specialized pH-stable columns are required for high-pH work.

Experimental Protocol:

  • Prepare mobile phases with and without 0.1% formic acid.

  • Run the optimized gradient with both mobile phase systems.

  • Compare the peak shape and retention time. For neutral compounds, retention time may not change significantly, but peak shape can improve at low pH.

Workflow for Mobile Phase Optimization

MobilePhaseOptimization Start Start Method Development SelectColumn Select C18 Column Start->SelectColumn ScoutGradient Run Scouting Gradient (ACN & MeOH) SelectColumn->ScoutGradient EvaluateScout Evaluate Peak Shape & Retention ScoutGradient->EvaluateScout EvaluateScout->ScoutGradient No, adjust initial %B ChooseSolvent Select Best Organic Solvent EvaluateScout->ChooseSolvent Yes OptimizeGradient Optimize Gradient Slope ChooseSolvent->OptimizeGradient EvaluateGradient Good Peak Shape & Resolution? OptimizeGradient->EvaluateGradient AddModifier Add 0.1% Formic Acid EvaluateGradient->AddModifier No, Tailing Peak FinalMethod Final Method EvaluateGradient->FinalMethod Yes AddModifier->OptimizeGradient

Caption: A systematic workflow for developing a robust HPLC mobile phase.

Guide 2: Troubleshooting Peak Shape Issues

Poor peak shape can compromise the accuracy and precision of your results. This guide provides a logical approach to diagnosing and resolving common peak shape problems.

First, determine if the issue affects all peaks or just the peak of interest. If all peaks are distorted, the problem is likely systemic (e.g., an issue with the HPLC system). If only the analyte peak is affected, the issue is likely related to the interaction of the compound with the column or mobile phase.

Tailing peaks are the most common peak shape problem.

Experimental Protocol:

  • Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% isopropanol).

  • Rule out Extra-Column Effects: Ensure all tubing is as short and narrow as possible.

  • Address Secondary Interactions:

    • Add 0.1% formic acid to the mobile phase to suppress silanol activity.

    • If using a buffered mobile phase, ensure the pH is at least 2 units away from the pKa of any potentially ionizable groups on your analyte or impurities.[9]

    • Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) which may offer different selectivity and reduce specific interactions.[10][11]

Fronting is typically less common than tailing.

Experimental Protocol:

  • Reduce Sample Concentration/Volume: Prepare a dilution series of your sample and inject each. If the peak shape improves at lower concentrations, you are likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Re-dissolve your sample in a solvent that is weaker than your initial mobile phase conditions. For example, if your gradient starts at 50% acetonitrile, dissolve your sample in 40% acetonitrile.

PeakShapeTroubleshooting Start Poor Peak Shape Observed IdentifyProblem Identify Issue: Tailing or Fronting? Start->IdentifyProblem TailingPath Tailing IdentifyProblem->TailingPath Tailing FrontingPath Fronting IdentifyProblem->FrontingPath Fronting CheckSystem Check System: Extra-column volume, leaks? TailingPath->CheckSystem ReduceLoad Reduce Sample Load: Lower concentration or volume FrontingPath->ReduceLoad CheckColumn Check Column: Contamination, void? CheckSystem->CheckColumn ModifyMobilePhase Modify Mobile Phase: Add 0.1% Formic Acid CheckColumn->ModifyMobilePhase ChangeColumn Consider Different Column Chemistry ModifyMobilePhase->ChangeColumn Solution Symmetrical Peak ChangeColumn->Solution MatchSolvent Match Sample Solvent to Initial Mobile Phase ReduceLoad->MatchSolvent MatchSolvent->Solution

Sources

Troubleshooting

Preventing degradation of "N-(1-Methyl-3-phenylpropyl)isovaleramide" in solution

Welcome to the technical support center for N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1-Methyl-3-phenylpropyl)isovaleramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to the Stability of N-(1-Methyl-3-phenylpropyl)isovaleramide

N-(1-Methyl-3-phenylpropyl)isovaleramide is a secondary amide, a class of compounds generally known for their chemical robustness. The amide bond is significantly more resistant to hydrolysis than ester bonds, a property crucial for the stability of many pharmaceuticals and biological molecules like proteins.[1] However, like all organic molecules, it is susceptible to degradation under certain conditions. Understanding the potential degradation pathways is the first step toward preventing unwanted sample loss and ensuring the accuracy and reproducibility of your experimental results.

The primary degradation pathways for a secondary amide like N-(1-Methyl-3-phenylpropyl)isovaleramide in solution are:

  • Hydrolysis (Acidic or Basic): Cleavage of the amide bond to yield 1-methyl-3-phenylpropylamine and isovaleric acid.[2] This reaction is typically slow under neutral conditions but can be accelerated by strong acids or bases, especially with the application of heat.[3]

  • Oxidation: The phenylpropyl moiety, specifically the benzylic carbon, can be susceptible to oxidation.[4] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents.

  • Photodegradation: The presence of an aromatic ring suggests potential sensitivity to light, particularly UV radiation, which can lead to the formation of various degradation products.[5]

This guide will provide practical strategies to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My stock solution of N-(1-Methyl-3-phenylpropyl)isovaleramide shows signs of precipitation. What should I do?

A1: Precipitation can be due to poor solubility or changes in temperature. Given the hydrophobic nature of the phenylpropyl and isovaleramide groups, this compound is likely to have low aqueous solubility.

  • Solvent Choice: For hydrophobic compounds, consider using organic solvents such as DMSO, DMF, or acetonitrile for preparing stock solutions.[6] You can then dilute your stock solution into your aqueous experimental medium. When diluting, add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

  • Temperature: Ensure the storage temperature is appropriate. If you are storing your solution at a low temperature (e.g., 4°C or -20°C), the compound may be precipitating out. Try gently warming the solution to redissolve the compound before use. Always check for complete dissolution before taking an aliquot.

Q2: I suspect my compound is degrading in my aqueous buffer. How can I confirm this?

A2: The most reliable way to confirm degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[7]

  • Methodology: A stability-indicating HPLC method is designed to separate the intact parent compound from all potential degradation products.[8] This allows for the accurate quantification of the parent compound and the detection of any new peaks that correspond to degradants.

  • Procedure:

    • Inject a freshly prepared solution of your compound to establish a baseline chromatogram and retention time.

    • Inject your aged or suspect solution.

    • Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q3: What are the ideal storage conditions for a stock solution of N-(1-Methyl-3-phenylpropyl)isovaleramide?

  • Temperature: For long-term storage, it is advisable to store solutions at -20°C or -80°C. For short-term storage, 2-8°C may be acceptable, but this should be validated with a stability study.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[9]

  • Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Container: Use high-quality, clean glassware or polypropylene tubes.[10]

Q4: Can I use heat to dissolve my compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided, as it can accelerate degradation, particularly hydrolysis.[3] If you need to warm your solution, do so for the shortest time possible and at the lowest effective temperature.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
Possible Cause Investigation & Solution
Hydrolysis 1. Check the pH of your solution: Amide hydrolysis is catalyzed by both strong acids and strong bases.[11] Solution: Adjust the pH of your solution to be near neutral (pH 6-8). Use a suitable buffer system (e.g., phosphate or citrate) to maintain a stable pH.[12][13] The optimal pH for stability should be determined experimentally. 2. Elevated Temperature: Are you incubating your experiment at a high temperature? Solution: If possible, lower the incubation temperature. If the experimental conditions require elevated temperatures, minimize the duration of the experiment.
Oxidation 1. Solvent Quality: Solvents can contain peroxide impurities that initiate oxidation. Solution: Use high-purity, fresh solvents. Consider sparging your aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Metal Ion Contamination: Trace metal ions can catalyze oxidation. Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer system, though its effectiveness should be tested as it can sometimes promote oxidation in specific contexts.[14]
Adsorption to Container 1. Hydrophobic Interactions: The compound may be adsorbing to the walls of plastic containers. Solution: Try using low-adsorption microcentrifuge tubes or silanized glassware.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Investigation & Solution
Degradation Products 1. Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light).[15] The resulting chromatograms will help you identify the retention times of the degradation products.
Solvent-Related Artifacts 1. Blank Injections: Inject your solvent/buffer blank to ensure that there are no interfering peaks from your matrix.[16] Solution: If peaks are present in the blank, use a higher purity solvent or a different buffer system.
Photodegradation 1. Light Exposure: Was the sample exposed to light for an extended period? Solution: Repeat the experiment with the sample protected from light at all stages (preparation, storage, and analysis).[9]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Solution Preparation and Storage
ParameterRecommendationRationale
Solvent for Stock Solution DMSO, DMF, or AcetonitrileEnhances solubility of hydrophobic compounds.[6]
Working Solution Buffer Phosphate or Citrate buffer (0.05-0.5 M)Maintains a stable pH to minimize hydrolysis.[17]
pH of Aqueous Solution 6.0 - 8.0Amides are generally most stable near neutral pH.[12]
Storage Temperature -20°C or -80°C (long-term), 2-8°C (short-term)Reduces the rate of chemical degradation.[18]
Light Protection Use of amber vials or foil wrappingPrevents photodegradation.[9]
Atmosphere Air (initial), consider inert gas if oxidation is observedMinimizes oxidative degradation.
Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the required amount of N-(1-Methyl-3-phenylpropyl)isovaleramide in a clean, dry vial.

  • Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is a starting point and may need to be optimized for your specific compound and analytical method.

  • Prepare Stock Solution: Prepare a stock solution of N-(1-Methyl-3-phenylpropyl)isovaleramide in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil.

  • Neutralization (for acid and base samples): Before HPLC analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (unstressed) sample.

Visualizations

Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation N-(1-Methyl-3-phenylpropyl)isovaleramide N-(1-Methyl-3-phenylpropyl)isovaleramide 1-Methyl-3-phenylpropylamine 1-Methyl-3-phenylpropylamine N-(1-Methyl-3-phenylpropyl)isovaleramide->1-Methyl-3-phenylpropylamine Acid/Base Isovaleric Acid Isovaleric Acid N-(1-Methyl-3-phenylpropyl)isovaleramide->Isovaleric Acid Acid/Base Oxidized Products Oxidized Products N-(1-Methyl-3-phenylpropyl)isovaleramide->Oxidized Products O2, Metal Ions, Peroxides Photoproducts Photoproducts N-(1-Methyl-3-phenylpropyl)isovaleramide->Photoproducts Light (UV)

Caption: Potential degradation pathways for N-(1-Methyl-3-phenylpropyl)isovaleramide.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected Degradation hplc_analysis Analyze by Stability-Indicating HPLC start->hplc_analysis check_peaks New Peaks or Reduced Parent Peak? hplc_analysis->check_peaks no_degradation No Degradation Detected check_peaks->no_degradation No investigate_cause Investigate Cause check_peaks->investigate_cause Yes check_ph Check pH investigate_cause->check_ph check_light Check Light Exposure check_ph->check_light Optimal adjust_ph Adjust pH / Add Buffer check_ph->adjust_ph Out of Range check_oxygen Check for Oxidants check_light->check_oxygen Protected protect_light Protect from Light check_light->protect_light Exposed use_antioxidants Use Antioxidants / Inert Gas check_oxygen->use_antioxidants Suspected reanalyze Re-analyze Sample check_oxygen->reanalyze Not Suspected adjust_ph->reanalyze protect_light->reanalyze use_antioxidants->reanalyze

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(1-Methyl-3-phenylpropyl)isovaleramide

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The ability to accurately and reliably quantify a target analyte underpins the entire drug development lifec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The ability to accurately and reliably quantify a target analyte underpins the entire drug development lifecycle, from discovery and preclinical evaluation to quality control in manufacturing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of N-(1-Methyl-3-phenylpropyl)isovaleramide, a compound of interest in pharmaceutical research.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and establishes a framework for the cross-validation of two powerful analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip you with the knowledge to not only replicate these methods but also to understand their underlying principles and make informed decisions about which technique is best suited for your specific application.

Understanding N-(1-Methyl-3-phenylpropyl)isovaleramide

N-(1-Methyl-3-phenylpropyl)isovaleramide is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol .[1] Its structure, featuring both amide and phenylpropyl groups, suggests that it possesses properties amenable to analysis by both liquid and gas chromatography. Given its potential role in pharmaceutical development, establishing robust and reliable analytical methods for its quantification is a critical first step.

The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different analytical instrumentation.[2][3] In this guide, we will explore the cross-validation of two distinct analytical methods to ensure the interchangeability and reliability of the data they generate. This is a critical step in method transfer and in ensuring the long-term viability of an analytical procedure.[4] The principles of this cross-validation are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6]

Experimental Design: A Tale of Two Techniques

The core of this guide is a head-to-head comparison of two proposed analytical methods for the quantification of N-(1-Methyl-3-phenylpropyl)isovaleramide. The choice of RP-HPLC and GC-MS is deliberate, as they represent two of the most common and powerful techniques in the pharmaceutical analysis toolkit.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and wide applicability. For a compound like N-(1-Methyl-3-phenylpropyl)isovaleramide, which contains a chromophore (the phenyl group), UV detection is a straightforward and sensitive approach.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, particularly for compounds that are volatile or can be made volatile through derivatization. The mass spectrometer provides an additional layer of confirmation, making it a powerful tool for identification and quantification.

The Cross-Validation Workflow

The following diagram illustrates the comprehensive workflow for the cross-validation of the proposed RP-HPLC and GC-MS methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison prep Stock Solution of N-(1-Methyl-3-phenylpropyl)isovaleramide dilution Serial Dilutions for Calibration Standards & QCs prep->dilution hplc_analysis Inject Samples into HPLC System dilution->hplc_analysis gcms_analysis Inject Samples into GC-MS System dilution->gcms_analysis hplc_data Data Acquisition & Peak Integration hplc_analysis->hplc_data linearity Linearity & Range hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision (Repeatability & Intermediate) hplc_data->precision specificity Specificity hplc_data->specificity robustness Robustness hplc_data->robustness gcms_data Data Acquisition & Peak Integration gcms_analysis->gcms_data gcms_data->linearity gcms_data->accuracy gcms_data->precision gcms_data->specificity gcms_data->robustness comparison Comparative Analysis of Validation Parameters linearity->comparison accuracy->comparison precision->comparison specificity->comparison robustness->comparison

Caption: Cross-validation workflow for the analytical methods.

Detailed Experimental Protocols

The following protocols are presented with the level of detail required for successful implementation in a laboratory setting.

Sample Preparation (Common to Both Methods)
  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of N-(1-Methyl-3-phenylpropyl)isovaleramide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.

Protocol 1: RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak area of N-(1-Methyl-3-phenylpropyl)isovaleramide.

Protocol 2: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Extract the ion chromatogram for the characteristic fragment ions of N-(1-Methyl-3-phenylpropyl)isovaleramide and integrate the peak area.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed analytical methods based on established validation principles.[7][8]

Validation ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Specificity No interference at the retention time of the analyte from blank injections.No interfering peaks at the retention time and in the mass spectrum of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 100To be defined based on application.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%95.0 - 105.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%< 2.5%≤ 3.0%
Limit of Detection (LOD) (µg/mL) ~0.1~0.05Reportable value.
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.15Reportable value with acceptable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition and column temperature.Unaffected by minor changes in oven temperature ramp and carrier gas flow rate.%RSD of results should be within acceptable limits.

In-Depth Analysis and Expert Recommendations

Both the proposed RP-HPLC-UV and GC-MS methods are anticipated to be suitable for the quantitative analysis of N-(1-Methyl-3-phenylpropyl)isovaleramide. However, the choice of method will depend on the specific requirements of the analysis.

  • RP-HPLC-UV: This method is expected to be highly robust, cost-effective, and easily transferable between laboratories with standard HPLC equipment. Its simplicity makes it ideal for routine quality control testing where high throughput is required. The primary limitation is its reliance on a UV chromophore; while the phenyl group provides this, the specificity is lower than that of mass spectrometry.

  • GC-MS: The major advantage of GC-MS is its superior selectivity and sensitivity. The mass spectrometric detection provides a definitive identification of the analyte, which is invaluable in complex matrices or for impurity profiling. The lower limit of detection and quantification makes it the preferred method for trace-level analysis. However, GC-MS instrumentation is generally more complex and requires more specialized expertise to operate and maintain.

Recommendation: For routine analysis in a quality control environment, the RP-HPLC-UV method is recommended due to its robustness and ease of use. For research applications requiring higher sensitivity, definitive identification, or analysis in complex biological matrices, the GC-MS method would be the superior choice. The cross-validation data presented here provides the necessary evidence to justify the use of either method, depending on the analytical challenge at hand.

References

  • Biradar, J. S., et al. (2018). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES.
  • United Nations Office on Drugs and Crime. (2023).
  • Sigma-Aldrich. GC Analysis of 1-Methyl-3-Phenylpropylamine (4-Phenyl-2-Butylamine)
  • Giorgetti, A., et al. (2017). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • Banerjee, S., et al. (2015). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Leung, D., et al. (2014). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
  • Kamberi, M., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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  • Wikipedia. Isovaleramide.
  • DeCaprio, A. P., et al. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids.
  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens.
  • Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
  • Kou, D., et al. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • Tudoroniu, A., et al. (2014).
  • Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Sci Forschen.
  • Al-Saffar, Y., et al. (2013). Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population.
  • Grokipedia. Isovaleramide.
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  • Trends in Pharmaceutical Sciences. (2024). Resolution of Co-eluted Components of Lamium amplexicaule Essential oil.
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  • ResearchGate. (2014). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine.
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Comparative

A Proposal for a Head-to-Head Preclinical Evaluation of N-(1-Methyl-3-phenylpropyl)isovaleramide and Standard Anticonvulsants

Introduction: The Rationale for a Novel Anticonvulsant Candidate The quest for novel antiepileptic drugs (AEDs) is driven by the need for therapies with improved efficacy, particularly for the 30% of patients with refrac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Anticonvulsant Candidate

The quest for novel antiepileptic drugs (AEDs) is driven by the need for therapies with improved efficacy, particularly for the 30% of patients with refractory epilepsy, and a more favorable side-effect profile. The amide functional group is a key pharmacophore in many established anticonvulsant agents, suggesting its importance in interacting with molecular targets within the central nervous system.[1] Our focus is on N-(1-Methyl-3-phenylpropyl)isovaleramide, a compound whose structural relative, isovaleramide, has demonstrated significant anticonvulsant properties.

Isovaleramide, isolated from the traditional medicinal plant Valeriana pavonii, has shown a 90% protective index against maximal electroshock (MES) induced seizures in mice at a dose of 100 mg/kg, an effect comparable to the established AED phenytoin at 20 mg/kg.[2][3] Furthermore, in vitro studies revealed that isovaleramide inhibits the binding of [³H]-FNZ to GABA-A/benzodiazepine receptor sites by 42% at a concentration of 300 µM, suggesting a potential mechanism involving the enhancement of GABAergic inhibition.[2]

Given these promising findings for a related compound, N-(1-Methyl-3-phenylpropyl)isovaleramide emerges as a compelling candidate for preclinical evaluation. This guide proposes a comprehensive head-to-head study to rigorously assess its anticonvulsant efficacy and safety profile against a panel of well-characterized, clinically relevant anticonvulsants: Phenytoin, Diazepam, and Valproic Acid. These comparators have been selected to represent different primary mechanisms of action, providing a robust benchmark for characterizing a novel agent.

Chapter 1: Comparative Mechanisms of Action

A critical aspect of characterizing a new anticonvulsant is understanding its mechanism of action relative to existing therapies. This informs its potential clinical applications and predicts its side-effect profile.

  • N-(1-Methyl-3-phenylpropyl)isovaleramide (Hypothesized): Based on the data for isovaleramide, the primary hypothesized mechanism is the positive allosteric modulation of the GABA-A receptor, enhancing inhibitory neurotransmission.[2] However, its larger N-substituent may confer additional interactions with other targets, such as voltage-gated ion channels.

  • Phenytoin: A first-generation anticonvulsant, Phenytoin's primary mechanism is the blockade of voltage-gated sodium channels.[4][5] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure propagation.[5][6]

  • Diazepam: As a benzodiazepine, Diazepam's anticonvulsant effects are mediated by its potentiation of GABAergic neurotransmission.[7][8] It binds to a specific allosteric site on the GABA-A receptor, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuronal membrane.[7][9]

  • Valproic Acid: This broad-spectrum anticonvulsant has a multifaceted mechanism of action. It is known to increase brain levels of GABA, potentially by inhibiting its degradation, and also exerts effects on voltage-gated sodium channels.[10][11][12][13]

The proposed study will not only compare the in vivo efficacy of N-(1-Methyl-3-phenylpropyl)isovaleramide but also aim to elucidate its primary mechanism of action through targeted in vitro assays.

Chapter 2: Proposed Experimental Design and Protocols

To ensure a rigorous and validated comparison, we will employ standardized preclinical models of seizure and neurotoxicity. The following protocols are designed to be self-validating by including established positive controls.

Overall Experimental Workflow

The proposed study will follow a logical progression from initial efficacy and safety screening in vivo to more detailed mechanistic studies in vitro.

G cluster_0 In Vivo Evaluation cluster_1 In Vitro Mechanistic Studies Initial Screening Initial Screening MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Initial Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test (Myoclonic Seizure Model) Initial Screening->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Initial Screening->Rotarod_Test Dose_Response Dose-Response Determination (ED50 and TD50) MES_Test->Dose_Response scPTZ_Test->Dose_Response Rotarod_Test->Dose_Response PI_Calculation Protective Index (PI) Calculation (PI = TD50 / ED50) Dose_Response->PI_Calculation Binding_Assay Radioligand Binding Assay (GABA-A Receptor) PI_Calculation->Binding_Assay If promising PI Patch_Clamp Electrophysiology (Patch-Clamp) (Voltage-gated Na+ Channels) PI_Calculation->Patch_Clamp If promising PI

Caption: Proposed experimental workflow for the head-to-head study.

Protocol: Maximal Electroshock (MES) Seizure Model

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8]

Objective: To determine the median effective dose (ED50) of the test compounds required to protect against MES-induced seizures.

Materials:

  • Male CF-1 mice (20-25 g)

  • Electroshock device with corneal electrodes

  • 0.9% saline solution with 0.5% methylcellulose (vehicle)

  • Test compounds: N-(1-Methyl-3-phenylpropyl)isovaleramide, Phenytoin, Diazepam, Valproic Acid

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to testing. House with free access to food and water.

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.). For each compound, use at least 4-5 dose levels, with 8-10 mice per dose.

  • Time to Peak Effect: Conduct a preliminary experiment to determine the time of peak effect for N-(1-Methyl-3-phenylpropyl)isovaleramide. Test at various time points (e.g., 15, 30, 60, 120 minutes) post-administration. The standard time of peak effect for the comparators will be used.

  • Seizure Induction: At the time of peak effect, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Deliver a 60 Hz electrical stimulus of 50 mA for 0.2 seconds.[8]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Data Analysis: For each dose, calculate the percentage of mice protected. Determine the ED50 and its 95% confidence interval for each compound using probit analysis.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.[4]

Objective: To determine the ED50 of the test compounds for protection against seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • Male CF-1 mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle and test compounds as in the MES model

Procedure:

  • Animal Acclimation and Compound Administration: Follow steps 1-3 from the MES protocol.

  • PTZ Injection: At the determined time of peak effect, administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the presence of clonic seizures (rhythmic muscle contractions of the forelimbs, hindlimbs, or entire body) lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of mice protected from clonic seizures at each dose level. Determine the ED50 and its 95% confidence interval for each compound using probit analysis.

Protocol: Rotarod Neurotoxicity Assay

This assay assesses motor coordination and is used to determine the median toxic dose (TD50), an indicator of acute neurological side effects.

Objective: To determine the TD50 of the test compounds.

Materials:

  • Male CF-1 mice (20-25 g)

  • Rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes)

  • Vehicle and test compounds

Procedure:

  • Training: Train the mice on the rotarod for at least two consecutive days until they can remain on the accelerating rod for a stable period (e.g., >180 seconds).

  • Baseline Measurement: On the test day, obtain a baseline time on the rotarod for each mouse before compound administration.

  • Compound Administration: Administer the test compounds or vehicle (i.p.) at the same doses used in the seizure models.

  • Testing: At the time of peak effect, place the mice on the accelerating rotarod and record the time until they fall off or grip the rod and rotate with it for two consecutive revolutions.

  • Data Analysis: A mouse is considered to have failed the test if its latency to fall is less than a predetermined cutoff (e.g., 50% of its baseline performance). Calculate the percentage of mice exhibiting neurotoxicity at each dose. Determine the TD50 and its 95% confidence interval for each compound using probit analysis.

Chapter 3: Data Presentation and Interpretation

The quantitative data from the proposed studies should be summarized in clear, comparative tables. The primary endpoint for comparing the compounds will be the Protective Index (PI), calculated as TD50/ED50. A higher PI indicates a wider margin of safety.

Table 1: Comparative Efficacy and Neurotoxicity in the MES Model

CompoundED50 (mg/kg, i.p.) [95% CI]TD50 (mg/kg, i.p.) [95% CI]Protective Index (PI)
N-(1-Methyl-3-phenylpropyl)isovaleramideTo be determinedTo be determinedTo be determined
PhenytoinExpected ~9-12Expected ~60-70~5-8
DiazepamExpected > 20 (low efficacy)Expected ~5-10<1
Valproic AcidExpected ~200-250Expected ~400-450~1.8-2.2

Table 2: Comparative Efficacy and Neurotoxicity in the scPTZ Model

CompoundED50 (mg/kg, i.p.) [95% CI]TD50 (mg/kg, i.p.) [95% CI]Protective Index (PI)
N-(1-Methyl-3-phenylpropyl)isovaleramideTo be determinedTo be determinedTo be determined
PhenytoinExpected > 50 (low efficacy)Expected ~60-70<1.5
DiazepamExpected ~0.1-0.3Expected ~5-10~16-100
Valproic AcidExpected ~150-200Expected ~400-450~2-3

Note: Expected values for known anticonvulsants are based on literature reports and may vary based on experimental conditions.[14][15][16][17][18]

Chapter 4: Proposed In Vitro Mechanistic Elucidation

Should N-(1-Methyl-3-phenylpropyl)isovaleramide demonstrate a promising PI, further in vitro studies will be crucial to delineate its mechanism of action.

Radioligand Binding Assay for GABA-A Receptor

This assay will determine if the compound interacts directly with the benzodiazepine binding site on the GABA-A receptor, similar to isovaleramide.

Protocol Outline:

  • Prepare synaptic membrane fractions from rodent cerebral cortex.

  • Incubate the membranes with a radiolabeled ligand specific for the benzodiazepine site (e.g., [³H]-Flunitrazepam).

  • Add increasing concentrations of N-(1-Methyl-3-phenylpropyl)isovaleramide.

  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Electrophysiological Analysis of Voltage-Gated Sodium Channels

This will assess whether the compound modulates sodium channels, a common target for anticonvulsants.

Protocol Outline:

  • Use whole-cell patch-clamp electrophysiology on cultured neurons (e.g., cortical or hippocampal neurons).

  • Record sodium currents in response to voltage steps.

  • Apply N-(1-Methyl-3-phenylpropyl)isovaleramide and observe any changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

G cluster_0 Hypothesized Mechanism of N-(1-Methyl-3-phenylpropyl)isovaleramide Compound N-(1-Methyl-3-phenylpropyl)isovaleramide GABA_A GABA-A Receptor (Benzodiazepine Site) Compound->GABA_A Binds to Cl_influx Increased Chloride (Cl-) Influx GABA_A->Cl_influx Enhances Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Hypothesized GABAergic mechanism of action.

Conclusion

This guide outlines a comprehensive and scientifically rigorous proposal for the head-to-head preclinical evaluation of N-(1-Methyl-3-phenylpropyl)isovaleramide. By employing validated in vivo models and established comparators, this study will provide a clear assessment of the compound's potential as a novel anticonvulsant. The inclusion of in vitro mechanistic studies will further characterize its pharmacological profile, providing a solid foundation for any future drug development efforts. The structured approach and detailed protocols herein are designed to yield robust and interpretable data, guiding the decision-making process for this promising new chemical entity.

References

  • Giraldo, S. E., Rincón, J., Puebla, P., Marder, M., Wasowski, C., Vergel, N., & Guerrero, M. F. (2010). Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii. Biomedica, 30(2), 245-250. [Link]

  • Arora, R., Singh, S., & Kumar, B. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Pharmaceuticals, 14(8), 753. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of N-(1-Methyl-3-phenylpropyl)isovaleramide

This guide provides essential safety and logistical information for the proper disposal of N-(1-Methyl-3-phenylpropyl)isovaleramide. As a compound frequently synthesized in research and early drug development, establishi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-(1-Methyl-3-phenylpropyl)isovaleramide. As a compound frequently synthesized in research and early drug development, establishing a robust and compliant disposal protocol is paramount for ensuring personnel safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory best practices.

Inferred Hazard Assessment and Profile

N-(1-Methyl-3-phenylpropyl)isovaleramide is a pharmacologically active substance. Its structural similarity to compounds with known anticonvulsant, sedative, and anxiolytic effects necessitates that it be handled with care throughout its lifecycle, including disposal.[1] The primary disposal concerns stem from its bioactivity and potential environmental impact.

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator.[2] Given the lack of specific data for this compound, the most prudent and compliant approach is to manage it as a hazardous pharmaceutical waste.

Table 1: Inferred Hazard Profile for N-(1-Methyl-3-phenylpropyl)isovaleramide

Hazard CategoryInferred Risk & RationaleRecommended Handling Precaution
Human Health Pharmacologically active material.[3] Occupational exposure may cause physiological effects. Analogues like Valproic Acid are associated with developmental toxicity.[4][5]Avoid all contact and inhalation. Use appropriate Personal Protective Equipment (PPE) at all times.
Environmental Potential for long-lasting harmful effects on aquatic life.[6][7] Many pharmaceuticals are persistent in the environment and can disrupt ecosystems.[8]Do not dispose of down the drain or in regular trash.[8] Collect all waste for approved disposal.
Chemical Reactivity Generally stable. However, amides should be segregated from strong acids and bases to prevent hazardous reactions or hydrolysis.[9]Store waste separately from other chemical classes, particularly strong oxidizing agents and acids.[10]

Pre-Disposal Waste Management: Segregation and Storage

Proper disposal begins with meticulous practices at the point of generation. The causality is simple: effective segregation prevents accidental reactions, protects personnel, and ensures the waste stream is acceptable for final disposal by a certified facility.

Step-by-Step Pre-Disposal Protocol:

  • Select a Dedicated Waste Container:

    • Use a container made of compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.

    • The container must be in good condition, free of leaks or external contamination.

  • Label the Container Clearly:

    • Affix a "Hazardous Waste" label immediately upon starting waste collection.

    • Clearly list the full chemical name: "N-(1-Methyl-3-phenylpropyl)isovaleramide." Do not use abbreviations.

    • Add the descriptor "Pharmacologically Active Material."

    • Maintain a running log of the approximate quantities added.

  • Segregate the Waste Stream:

    • Solid Waste: Collect unused or expired pure compounds, along with any grossly contaminated items (e.g., weigh boats, contaminated silica gel), in a designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix halogenated and non-halogenated solvent wastes unless your institution's policy permits it.[10]

    • Sharps Waste: Needles or sharp implements used to transfer the compound must be disposed of in an approved sharps container.

    • Contaminated PPE: Lightly contaminated items like gloves and bench paper should be double-bagged and placed in a container for hazardous solid waste.

  • Store the Waste Container Safely:

    • Store the sealed waste container in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[9]

    • Ensure it is stored in a designated satellite accumulation area and is under the control of laboratory personnel.

Emergency Procedure: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Protocol for Small Spills (<100 mL or 100 g):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double-gloving (nitrile), and ANSI-rated safety glasses or goggles.

  • Contain the Spill: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous solid waste container.[6]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Document the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department per local policy.

For large spills, immediately evacuate the area, alert personnel, and contact your institution's emergency response team or EH&S department.[6]

Disposal Pathway Decision Workflow

The correct disposal pathway depends on the form and quantity of the waste. This workflow ensures that N-(1-Methyl-3-phenylpropyl)isovaleramide is managed in a compliant manner from the laboratory bench to its final disposition.

DisposalWorkflow cluster_start Waste Generation cluster_characterize Characterization cluster_contain Containment & Labeling cluster_dispose Final Disposition Start Waste Generated: N-(1-Methyl-3-phenylpropyl)isovaleramide Form What is the form of the waste? Start->Form Solid_Container Place in Labeled 'Hazardous Solid Waste' Container Form->Solid_Container  Unused/Expired Solid  Contaminated Labware (Gloves, etc.) Liquid_Container Place in Labeled 'Hazardous Liquid Waste' Container Form->Liquid_Container  Solution in Solvent Spill_Container Place in Labeled 'Hazardous Spill Debris' Container Form->Spill_Container  Spill Cleanup Material EHS Arrange Pickup by Institutional EH&S or Certified Waste Vendor Solid_Container->EHS Liquid_Container->EHS Spill_Container->EHS Incineration High-Temperature Hazardous Waste Incineration EHS->Incineration

Caption: Disposal decision workflow for N-(1-Methyl-3-phenylpropyl)isovaleramide waste streams.

Definitive Disposal Protocol

Chemical deactivation or neutralization of complex, pharmacologically active molecules at the laboratory scale is strongly discouraged. Such procedures can be hazardous, produce equally problematic byproducts, and may violate regulatory statutes. The only authoritative and trustworthy method for disposal is through a licensed hazardous waste management program.

The core directive for disposal is absolute: Do not dispose of N-(1-Methyl-3-phenylpropyl)isovaleramide in the trash or down the drain. [8][9]

Step-by-Step Final Disposal Procedure:

  • Ensure Proper Containment: Verify that all waste containers are securely sealed, properly labeled, and free of external contamination.

  • Request Waste Pickup: Contact your institution's EH&S department or the designated hazardous waste coordinator to schedule a pickup. Follow all internal procedures for documentation and transfer of custody.

  • Method of Destruction: The universally preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[11] This process ensures the complete destruction of the active molecule, preventing its release into the environment.

  • Empty Containers: Empty containers that once held the pure compound may retain residue. Under RCRA, these must be managed as hazardous waste unless properly triple-rinsed.[8] The resulting rinsate must itself be collected as hazardous liquid waste. Therefore, it is often more efficient to dispose of the empty container in the solid hazardous waste stream.

By adhering to this comprehensive protocol, you ensure that the disposal of N-(1-Methyl-3-phenylpropyl)isovaleramide is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance, building a foundation of trust in your laboratory's operational excellence.

References

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